molecular formula C5H5ClN2O2 B1258482 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 173841-02-6

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1258482
CAS No.: 173841-02-6
M. Wt: 160.56 g/mol
InChI Key: CSKGTUGORXMNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a versatile chemical building block with the CAS Registry Number 173841-02-6 . This compound has a molecular formula of C5H5ClN2O2 and a molecular weight of 160.56 g/mol . Its structure, defined by the SMILES notation "CN1C(=CC(=N1)Cl)C(=O)O", features a pyrazole ring substituted with a carboxylic acid group at the 5-position, a methyl group at the 1-position, and a chlorine atom at the 3-position, making it a valuable scaffold for synthetic elaboration . As a prominent intermediate in organic and medicinal chemistry, this pyrazole derivative is extensively used in pharmaceutical research and the synthesis of agrochemicals. Its high patent activity, noted in scientific databases, underscores its significant role in the development of novel active compounds . The carboxylic acid functional group allows for further transformations, such as the synthesis of amides and esters, including derivatives like Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS 173841-07-1) . Researchers utilize this compound to explore new chemical spaces and develop molecules with potential biological activity. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-chloro-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKGTUGORXMNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596987
Record name 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173841-02-6
Record name 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173841-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (C₅H₅ClN₂O₂), a heterocyclic compound of interest in medicinal chemistry and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this paper combines reported data with predicted values and comparative analysis of structurally similar pyrazole derivatives. This guide includes a summary of its basic properties, proposed experimental protocols for their determination, a plausible synthetic route, and an analysis of its potential reactivity and biological significance. The information is presented to facilitate further research and application of this compound in various scientific domains.

Core Physicochemical Properties

The basic properties of this compound are summarized below. It is important to note that while some data is available from chemical databases, key experimental values such as pKa, melting point, and solubility are not explicitly reported for this compound. Therefore, values from closely related analogs are provided for comparative context.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride (Analog)3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Analog)
CAS Number 173841-02-6[1][2][3]696-22-0500011-86-9[4]
Molecular Formula C₅H₅ClN₂O₂[1]C₅H₇ClN₂O₂C₉H₅BrClN₃O₂[4]
Molecular Weight 160.56 g/mol [1]162.58 g/mol 302.51 g/mol [4]
Melting Point Not Reported150-155 °C197-200 °C[4]
Boiling Point Not ReportedNot Reported477.4 ± 45.0 °C (Predicted)[4]
pKa Not ReportedNot Reported2.39 ± 0.36 (Predicted)[4]
Solubility Not ReportedGood solubility in water, ethanol, and methanolSlightly soluble in DMSO and Methanol[4]
Appearance Not ReportedWhite to off-white crystalline solidWhite powder[4]

Synthesis and Reactivity

Proposed Synthesis Workflow

A common method for synthesizing pyrazole carboxylic acids involves the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound or its equivalent, followed by functional group manipulations. A potential pathway to this compound is outlined below.

Synthesis_Workflow A Ethyl 2-chloro-3-oxobutanoate C Cyclocondensation A->C B Methylhydrazine B->C D Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate C->D Toluene, reflux E Hydrolysis D->E aq. NaOH, then H+ F This compound E->F pKa_Determination_Workflow start Start prep_sample Prepare a ~1 mM solution of the compound in water or a suitable co-solvent. start->prep_sample calibrate Calibrate the pH meter with standard buffers (pH 4, 7, and 10). prep_sample->calibrate titrate Titrate the sample solution with a standardized solution of 0.1 M NaOH. calibrate->titrate record Record the pH value after each addition of titrant. titrate->record plot Plot the pH versus the volume of NaOH added. record->plot analyze Determine the equivalence point (inflection point) of the titration curve. plot->analyze calculate Calculate the pKa from the pH at the half-equivalence point. analyze->calculate end End calculate->end

References

An In-depth Technical Guide to 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 173841-02-6

This technical guide provides a comprehensive overview of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic building block for researchers, scientists, and professionals in drug development and medicinal chemistry. This document details its physicochemical properties, spectroscopic profile, synthesis, chemical reactivity, and potential applications, adhering to stringent data presentation and visualization standards.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. While specific experimental data for some properties are not publicly available, values have been estimated based on closely related analogs and computational models.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 173841-02-6 [1]
Molecular Formula C₅H₅ClN₂O₂ [1]
Molecular Weight 160.56 g/mol [1]
Monoisotopic Mass 160.0039551 Da [1]
Appearance White to off-white crystalline solid (Expected) [2]
Melting Point 150-155 °C (Estimated range based on 3-methyl-1H-pyrazole-5-carboxylic acid HCl) [2]
Solubility Good solubility in water, ethanol, and methanol (Inferred from analogs) [2]

| XlogP (Predicted) | 1.1 |[1][3] |

Table 2: Spectroscopic Data (Expected Characteristics)

Technique Expected Peaks and Features
¹H NMR - -COOH Proton: A broad singlet, typically downfield (>10 ppm).- Pyrazole Ring Proton: A singlet for the C4-H, expected in the aromatic region (~6.5-7.5 ppm).- N-CH₃ Protons: A singlet for the methyl group (~3.5-4.5 ppm).
¹³C NMR - Carbonyl Carbon (-COOH): ~160-170 ppm.- Pyrazole Ring Carbons: C3 (~140-150 ppm, attached to Cl), C4 (~110-120 ppm), C5 (~135-145 ppm, attached to COOH).- N-CH₃ Carbon: ~35-45 ppm.
IR Spectroscopy - O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): Strong, sharp band around 1700-1725 cm⁻¹.- C-O Stretch: 1210-1320 cm⁻¹.- C=N Stretch (Pyrazole Ring): ~1500-1600 cm⁻¹.- C-Cl Stretch: ~600-800 cm⁻¹.

| Mass Spectrometry | - [M]+•: Molecular ion peak at m/z ≈ 160.- [M+H]⁺: Protonated molecular ion at m/z ≈ 161.- Isotope Pattern: Characteristic 3:1 ratio for the M and M+2 peaks due to the presence of ³⁵Cl and ³⁷Cl. |

Synthesis and Experimental Protocols

G A Ethyl 3-chloropyrazole-5-carboxylate C Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate A->C Base, Heat B Methylating Agent (e.g., Dimethyl Carbonate) B->C D Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate G This compound D->G 1. Saponification E Aqueous Base (e.g., NaOH) E->G F Acidic Workup (e.g., HCl) F->G G cluster_0 Carboxylic Acid Reactions cluster_1 Ring-based Reactions Core 3-Chloro-1-methyl-1H- pyrazole-5-carboxylic acid Ester Esterification (R-OH, H⁺) Core->Ester Amide Amide Coupling (R₂NH, Coupling Agents) Core->Amide AcidChloride Acid Chloride Formation (SOCl₂) Core->AcidChloride NucSub Nucleophilic Substitution (at C-Cl position) Core->NucSub Pyrazolyl Ester Pyrazolyl Ester Ester->Pyrazolyl Ester Pyrazolyl Amide Pyrazolyl Amide Amide->Pyrazolyl Amide Pyrazolyl Acid Chloride Pyrazolyl Acid Chloride AcidChloride->Pyrazolyl Acid Chloride Substituted Pyrazole Substituted Pyrazole NucSub->Substituted Pyrazole G Scaffold 3-Chloro-1-methyl-1H- pyrazole-5-carboxylic acid (Core Scaffold) Modification Chemical Modification (e.g., Amide Coupling) Scaffold->Modification Library Compound Library (Diverse Derivatives) Modification->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Compound (Identified Activity) Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

References

A Technical Guide to the Molecular Structure of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the molecular structure, properties, and analytical characterization of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development. This guide includes detailed physicochemical properties, predicted spectroscopic data, a plausible synthetic pathway with experimental protocols, and its role as a chemical intermediate. All quantitative data are presented in structured tables, and key processes are visualized using logical diagrams.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound belonging to the pyrazole class. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This specific molecule is substituted with a chlorine atom at the C3 position, a methyl group at the N1 position, and a carboxylic acid group at the C5 position. These functional groups make it a valuable building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1][2]

Table 1: General Identifiers

Identifier Value
IUPAC Name This compound
CAS Number 173841-02-6[3]
Molecular Formula C₅H₅ClN₂O₂[3][4]
Canonical SMILES CN1C(=CC(=N1)Cl)C(=O)O[4]

| InChI Key | CSKGTUGORXMNNS-UHFFFAOYSA-N[3][4] |

Table 2: Computed Physicochemical Properties

Property Value Source
Molecular Weight 160.56 g/mol PubChem[3]
Monoisotopic Mass 160.00395 Da PubChem[3][4]
XLogP 1.1 PubChem[3][4]
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor Count 3 PubChem
Rotatable Bond Count 1 PubChem
Topological Polar Surface Area 55.1 Ų PubChem[3]

| Complexity | 153 | PubChem[3] |

Molecular Structure and Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific experimental data for this exact compound is not publicly available, its spectral characteristics can be reliably predicted based on its functional groups.

Chemical Structure Diagram

The following diagram illustrates the two-dimensional chemical structure of the molecule.

Caption: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The spectrum is expected to show three distinct signals.

    • A singlet corresponding to the pyrazole ring proton (C4-H) in the aromatic region (δ 6.5-7.5 ppm).

    • A singlet for the N-methyl (N-CH₃) protons (δ 3.5-4.5 ppm).

    • A broad singlet for the carboxylic acid proton (COOH) at a downfield chemical shift (δ 10-13 ppm).

  • ¹³C NMR: The spectrum should display five signals corresponding to the five carbon atoms in the molecule.

    • The carboxylic acid carbonyl carbon (C=O) at a significantly downfield position (δ 160-175 ppm).

    • Three signals for the pyrazole ring carbons (C3, C4, C5) in the aromatic region (δ 110-150 ppm).

    • One signal for the N-methyl carbon (N-CH₃) in the aliphatic region (δ 30-40 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides key information about the functional groups present. The characteristic absorption bands are summarized below.

Table 3: Predicted IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Characteristics
Carboxylic Acid (O-H) Stretching 2500-3300 Very broad, due to hydrogen bonding[5][6]
Aromatic (C-H) Stretching ~3100 Medium to weak
Aliphatic (C-H) Stretching 2900-3000 Medium to weak
Carbonyl (C=O) Stretching 1690-1760 Strong, sharp[5]
Pyrazole Ring (C=N, C=C) Stretching 1450-1600 Medium to strong
Carboxylic Acid (C-O) Stretching 1210-1320 Medium[5]

| C-Cl | Stretching | 600-800 | Medium to strong |

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 160 and 162 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns for pyrazoles and carboxylic acids include the loss of the carboxylic acid group (-COOH, 45 Da), loss of a chlorine radical (-Cl, 35/37 Da), and cleavage of the pyrazole ring.[7][8]

Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase.

Table 4: Predicted Collision Cross Section (CCS) Data

Adduct Type m/z Predicted CCS (Ų)
[M+H]⁺ 161.01123 127.2
[M+Na]⁺ 182.99317 138.2
[M-H]⁻ 158.99667 127.6
[M+NH₄]⁺ 178.03777 147.6

Data sourced from PubChem predictions.[4]

Synthesis and Characterization

Plausible Synthetic Pathway

While specific literature for the synthesis of this exact molecule is scarce, a plausible multi-step synthetic route can be proposed based on established pyrazole chemistry. A common approach involves the construction of the pyrazole ring, followed by functional group manipulations.

synthesis_workflow start Starting Materials (e.g., Hydrazine derivative, β-ketoester) step1 Cyclocondensation start->step1 intermediate1 Pyrazole Carboxylic Acid Ester step1->intermediate1 step2 N-Methylation (e.g., Dimethyl sulfate) intermediate1->step2 intermediate2 1-Methyl-1H-pyrazole- 5-carboxylic Acid Ester step2->intermediate2 step3 Chlorination (e.g., N-Chlorosuccinimide) intermediate2->step3 intermediate3 Ethyl 3-Chloro-1-methyl- 1H-pyrazole-5-carboxylate step3->intermediate3 step4 Ester Hydrolysis (e.g., aq. NaOH, then H⁺) intermediate3->step4 product Final Product: 3-Chloro-1-methyl-1H- pyrazole-5-carboxylic acid step4->product

Caption: Plausible synthetic workflow for the target compound.
Experimental Protocols

The following are generalized, representative protocols for the synthesis and characterization steps outlined above.

Protocol 3.2.1: Synthesis of Ethyl 3-Chloro-1-methyl-1H-pyrazole-5-carboxylate (Intermediate 3)

  • N-Methylation: To a solution of the starting pyrazole ester in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate. Add a methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chlorination: Dissolve the crude N-methylated pyrazole in a chlorinated solvent (e.g., chloroform or dichloromethane). Add a chlorinating agent such as N-Chlorosuccinimide (NCS) portion-wise. Heat the reaction to reflux and monitor its progress by TLC or LC-MS.

  • Purification: Upon completion, cool the reaction mixture, wash with an aqueous solution of sodium bisulfite and then brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography on silica gel to yield the chlorinated ester.

Protocol 3.2.2: Saponification to this compound (Final Product)

  • Hydrolysis: Dissolve the purified ethyl ester intermediate in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH). Heat the mixture to reflux for 2-4 hours.

  • Acidification: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid, which should precipitate the carboxylic acid product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3.2.3: Structural Characterization The final product's identity and purity should be confirmed using a suite of analytical techniques:

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the proton and carbon framework.

  • Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

  • HPLC: Assess the purity of the final compound using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

Application as a Chemical Intermediate

Substituted pyrazole carboxylic acids are highly versatile intermediates. The presence of three distinct functional handles—the carboxylic acid, the chloro group, and the pyrazole ring itself—allows for selective chemical transformations. The carboxylic acid can be converted to esters, amides, or other derivatives, while the chloro group can participate in nucleophilic substitution or cross-coupling reactions. This makes the title compound a key building block for creating libraries of complex molecules for screening in drug discovery and agrochemical development.

logical_relationship cluster_input Core Synthesis cluster_output Further Derivatization Target This compound Amidation Amide Coupling Target->Amidation Coupling Cross-Coupling (e.g., Suzuki, Buchwald) Target->Coupling APIs Active Pharmaceutical Ingredients (APIs) Agro Agrochemicals (e.g., Insecticides) Amidation->APIs Coupling->APIs Coupling->Agro

Caption: Role as a versatile intermediate in synthetic chemistry.

References

An In-depth Technical Guide to 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, including its chemical properties, synthesis, and applications, with a focus on experimental details and structured data presentation.

Nomenclature and Chemical Structure

The compound with the common name this compound is a heterocyclic organic compound. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, its preferred name is 5-Chloro-2-methyl-2H-pyrazole-3-carboxylic acid .[1][2] The discrepancy in numbering arises from the rules for naming substituted pyrazoles, where the position of the substituents dictates the lowest possible locants. For clarity and consistency with database entries like PubChem, both names are often referenced.

  • Molecular Formula: C₅H₅ClN₂O₂[1]

  • InChI: InChI=1S/C5H5ClN2O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H,9,10)[2]

  • InChIKey: CSKGTUGORXMNNS-UHFFFAOYSA-N[1][2]

  • SMILES: CN1C(=CC(=N1)Cl)C(=O)O[2]

Physicochemical Properties

A summary of the key chemical and physical properties is presented below. These properties are crucial for handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Weight 160.56 g/mol [1]
Monoisotopic Mass 160.0039551 Da[1]
CAS Number 173841-02-6[1]
Appearance White to off-white crystalline solid (typical)
XLogP3 1.1[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]

Synthesis and Experimental Protocols

This compound and its derivatives are key intermediates in the synthesis of various agrochemicals and pharmaceuticals.[3][4] The synthesis generally involves the formation of the pyrazole ring, followed by chlorination and methylation. While specific, detailed protocols for this exact molecule are proprietary or embedded in patent literature, a generalizable synthetic workflow can be outlined. A related synthesis for an ethyl ester derivative is described in patent literature, which involves methylation followed by chlorination.[5]

Logical Workflow for Synthesis: The synthesis of pyrazole carboxylic acids often follows a multi-step process, which can be generalized as shown in the diagram below.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_functionalization Functionalization cluster_final Final Product A Pyrazole Precursor (e.g., β-ketoester) C Cyclocondensation (Knorr Pyrazole Synthesis) A->C B Hydrazine Derivative (e.g., Methylhydrazine) B->C D Methylated Pyrazole Carboxylate Ester C->D Formation of Pyrazole Ring F Chlorinated Pyrazole Carboxylate Ester D->F Introduction of Chlorine E E Chlorination (e.g., SO₂Cl₂ or HCl/H₂O₂) H 3-Chloro-1-methyl-1H-pyrazole- 5-carboxylic acid F->H Ester to Acid Conversion G G Hydrolysis

Caption: Generalized synthetic workflow for pyrazole carboxylic acids.

Experimental Protocol: Synthesis of a Related Compound, Ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate [5][6]

This protocol, adapted from patent literature for a similar structure, illustrates the key chemical transformations.

Step 1: Methylation of Ethyl 3-ethyl-5-pyrazolecarboxylate

  • Combine Ethyl 3-ethyl-5-pyrazolecarboxylate with a methylating agent such as dimethyl carbonate.

  • The reaction is typically carried out in a suitable solvent under controlled temperature conditions to yield Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate. The use of dimethyl carbonate is noted as a greener alternative to highly toxic reagents like dimethyl sulfate.[5]

Step 2: Chlorination of the Methylated Intermediate

  • The product from Step 1, Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate, is dissolved in a suitable solvent.

  • A chlorinating agent is introduced. One described method uses hydrochloric acid and hydrogen peroxide, which is presented as a safer alternative to sulfuryl chloride.[5] Another method employs electrochemical chlorination.[6]

  • The reaction proceeds to form the chlorinated product, Ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate.

Step 3: Hydrolysis to Carboxylic Acid (General Step)

  • The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid.

  • This is typically achieved by heating the ester with an aqueous solution of a strong base (e.g., NaOH or KOH), followed by acidification with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.

Applications in Research and Drug Development

Pyrazole carboxylic acids are valuable scaffolds in medicinal and agricultural chemistry. Their derivatives have shown a wide range of biological activities.

  • Agrochemicals: This class of compounds serves as crucial intermediates for synthesizing modern pesticides and acaricides.[5] For instance, the related compound 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a reagent for creating anti-microbial agents.[4]

  • Pharmaceuticals: Pyrazole derivatives are known to be bioactive and are used in drug development.[3][7] They are investigated for targeting enzymes like kinases and proteases.[7] The specific combination of chloro and methyl substituents on the pyrazole ring can significantly influence binding interactions with biological targets.[3][7]

Relationship of Core Compound to Applications:

G cluster_derivatives Chemical Derivatization cluster_applications Final Products & Applications A 3-Chloro-1-methyl-1H- pyrazole-5-carboxylic acid (Core Intermediate) B Esterification A->B C Amide Coupling A->C D Further Ring Functionalization A->D F Herbicides & Pesticides B->F E Active Pharmaceutical Ingredients (APIs) C->E G Research Probes & Bioactive Molecules C->G D->G

Caption: Application pathways for the core pyrazole intermediate.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

Hazard CodeDescriptionClass
H302Harmful if swallowedAcute toxicity, oral (Warning)
H315Causes skin irritationSkin corrosion/irritation (Warning)
H319Causes serious eye irritationSerious eye damage/eye irritation (Warning)
H335May cause respiratory irritationSTOT SE 3 - Respiratory tract irritation (Warning)

Source: [1]

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound, or 5-Chloro-2-methyl-2H-pyrazole-3-carboxylic acid, is a versatile chemical intermediate with significant applications in the synthesis of complex molecules for the agrochemical and pharmaceutical industries. Its synthesis involves established organic chemistry reactions, with modern advancements focusing on greener and safer protocols. A thorough understanding of its physicochemical properties and handling requirements is essential for its effective and safe use in research and development.

References

Physical and chemical properties of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details available data, outlines general experimental protocols for its synthesis and analysis, and presents logical workflows for its handling and characterization.

Core Properties and Data

This compound is a substituted pyrazole derivative. The structural formula and key identifiers are presented below.

Chemical Structure:

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C5H5ClN2O2PubChem[1]
Molecular Weight 160.56 g/mol PubChem[1]
CAS Number 173841-02-6PubChem[1]
Appearance White to off-white crystalline solid (predicted)ChemShuttle
Melting Point 150-155 °C (for the related compound 3-methyl-1H-pyrazole-5-carboxylic acid hydrochloride)ChemShuttle
Boiling Point Not available
Solubility Soluble in water, ethanol, and methanol (for the related compound 3-methyl-1H-pyrazole-5-carboxylic acid hydrochloride)ChemShuttle
Predicted pKa 1.90 ± 0.38 (for the related compound 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid)ChemicalBook[2]
Predicted XlogP 1.1PubChem[1]
Monoisotopic Mass 160.0039551 DaPubChem[1]

Table 2: Safety Information

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source: PubChem.[1]

Experimental Protocols

Synthesis

A plausible synthetic route for this compound involves a multi-step process starting from a suitable pyrazole precursor, followed by methylation, chlorination, and hydrolysis.

Step 1: Methylation of a Pyrazole Precursor (General Procedure)

This step introduces the methyl group at the N1 position of the pyrazole ring.

  • Materials: Pyrazole-5-carboxylic acid ethyl ester, a methylating agent (e.g., dimethyl sulfate, methyl iodide), a base (e.g., potassium carbonate, sodium hydride), and a suitable solvent (e.g., acetone, DMF).

  • Procedure:

    • Dissolve the pyrazole-5-carboxylic acid ethyl ester in the chosen solvent in a reaction flask.

    • Add the base to the solution and stir.

    • Slowly add the methylating agent to the reaction mixture at a controlled temperature.

    • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction and perform a work-up to isolate the crude 1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester.

    • Purify the product using techniques like column chromatography or recrystallization.

Step 2: Chlorination of the Pyrazole Ring (General Procedure)

This step introduces the chlorine atom at the C3 position.

  • Materials: 1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester, a chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride), and a solvent (e.g., acetonitrile, dichloromethane).

  • Procedure:

    • Dissolve the methylated pyrazole ester in the solvent.

    • Add the chlorinating agent portion-wise to the solution, maintaining a specific reaction temperature.

    • Stir the reaction mixture until the starting material is consumed, as indicated by TLC.

    • Work up the reaction mixture to remove the solvent and any byproducts.

    • Purify the resulting this compound ethyl ester.

Step 3: Hydrolysis of the Ethyl Ester (General Procedure)

The final step is the conversion of the ethyl ester to the carboxylic acid.

  • Materials: this compound ethyl ester, a base (e.g., sodium hydroxide, lithium hydroxide) or an acid (e.g., hydrochloric acid), and a solvent system (e.g., ethanol/water, THF/water).

  • Procedure:

    • Dissolve the chlorinated pyrazole ester in the solvent mixture.

    • Add the base or acid and heat the mixture to reflux.

    • Monitor the reaction until the ester is fully hydrolyzed.

    • Cool the reaction mixture and acidify it (if a basic hydrolysis was performed) to precipitate the carboxylic acid.

    • Filter the solid, wash it with cold water, and dry it to obtain the final product, this compound.

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

  • Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition and Processing: Acquire ¹H and ¹³C NMR spectra. Process the data by applying Fourier transformation, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the proton ratios.

  • Expected Signals:

    • ¹H NMR: A singlet for the N-methyl protons, a singlet for the pyrazole ring proton, and a broad singlet for the carboxylic acid proton (which may exchange with D₂O).

    • ¹³C NMR: Signals for the N-methyl carbon, the pyrazole ring carbons (including the carbon bearing the chlorine atom), and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy (General Protocol)

  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[3][4]

    • A strong C=O stretching band for the carboxylic acid, typically around 1700-1725 cm⁻¹.[5]

    • C-H stretching and bending vibrations for the methyl group and the pyrazole ring.

    • C-N and C=N stretching vibrations characteristic of the pyrazole ring.

    • A C-Cl stretching vibration.

Mass Spectrometry (MS) (General Protocol)

  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization (ESI) or Electron Impact (EI)).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Expected Results:

    • The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of the compound (160.56 g/mol ).

    • Characteristic fragment ions resulting from the loss of moieties such as -COOH, -Cl, or -CH₃.

Visualizations

The following diagrams illustrate the proposed workflows for the synthesis and analysis of this compound.

Synthesis_Workflow start Pyrazole-5-carboxylic acid ethyl ester methylation Methylation (e.g., (CH3)2SO4, K2CO3) start->methylation Step 1 chlorination Chlorination (e.g., NCS) methylation->chlorination Step 2 hydrolysis Hydrolysis (e.g., NaOH, then HCl) chlorination->hydrolysis Step 3 product 3-Chloro-1-methyl-1H-pyrazole- 5-carboxylic acid hydrolysis->product

Caption: Proposed synthetic workflow for this compound.

Analysis_Workflow sample Synthesized Product nmr NMR Spectroscopy (1H, 13C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment (e.g., HPLC, LC-MS) structure_elucidation->purity_assessment final_product Characterized 3-Chloro-1-methyl-1H-pyrazole- 5-carboxylic acid purity_assessment->final_product

Caption: Analytical workflow for the characterization of this compound.

References

Technical Guidance: Solubility and Synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility data, experimental protocols for solubility determination, and the synthetic context of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative data for structurally related compounds to infer potential solubility characteristics. Furthermore, a detailed, standardized experimental protocol for solubility determination is provided, alongside a visualization of a relevant synthetic pathway.

Solubility Data

CompoundSolventTemperature (°C)Solubility
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acidDimethyl Sulfoxide (DMSO)Not SpecifiedSlightly Soluble[1]
MethanolNot SpecifiedSlightly Soluble[1]

Additionally, another related compound, 3-methyl-1H-pyrazole-5-carboxylic acid hydrochloride, is reported to have good solubility in water, ethanol, and methanol, suggesting that polar solvents are generally suitable for dissolving pyrazole carboxylic acid derivatives. The presence of both a carboxylic acid group and a chlorinated pyrazole ring in the target compound suggests it will exhibit moderate polarity.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic equilibrium solubility of a compound.[2][3][4][5] This protocol outlines the necessary steps for determining the solubility of this compound.

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide)

  • Glass vials or flasks with screw caps

  • Orbital shaker or agitator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.[6][7][8]

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[4]

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[3][5]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted samples using a validated HPLC method or other appropriate quantitative technique.

    • Prepare a calibration curve using standard solutions of the compound to accurately determine the concentration in the experimental samples.[2][3]

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent by multiplying the determined concentration by the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Synthetic Pathway Visualization

This compound is a key intermediate in the synthesis of various agrochemicals, such as acaricides. The following diagram illustrates a general synthetic route for the preparation of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, where a similar pyrazole carboxylic acid derivative is a precursor.

G A 3-Ethyl-5-pyrazole carboxylic acid ethyl ester B 1-Methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester A->B Methylation C 1-Methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester B->C Chlorination reagent1 Dimethyl Carbonate reagent1->A reagent2 Hydrochloric Acid & Hydrogen Peroxide reagent2->B

References

Spectral Analysis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the heterocyclic compound 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid. Due to the limited availability of direct experimental spectra in public databases, this document combines predicted data, information from analogous structures, and established principles of spectroscopic analysis. The content is structured to serve as a valuable resource for researchers in medicinal chemistry, agrochemistry, and materials science where pyrazole derivatives are of significant interest.

Compound Overview

Structure and Properties:

This compound is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities. The presence of a carboxylic acid group, a chloro substituent, and an N-methyl group imparts specific chemical properties that are crucial for its interaction with biological targets and its utility as a synthetic intermediate.

PropertyValueSource
Molecular Formula C₅H₅ClN₂O₂PubChem[1][2]
Molecular Weight 160.56 g/mol PubChem[1][2]
Monoisotopic Mass 160.0039551 DaPubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 173841-02-6PubChem[1]

Predicted and Expected Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are detailed below.

¹H NMR (Proton NMR):

The proton NMR spectrum is expected to show three distinct signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-13Singlet (broad)1H-COOHThe acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region.[3]
~7.0-7.5Singlet1HC4-HThe single proton on the pyrazole ring is expected to be a singlet. Its chemical shift is influenced by the adjacent chloro and carboxylic acid groups.
~3.8-4.2Singlet3HN-CH₃The methyl group attached to the nitrogen atom will appear as a singlet in this region.

¹³C NMR (Carbon NMR):

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160-170C=O (Carboxylic Acid)The carbonyl carbon of the carboxylic acid is expected in this downfield region.[3]
~140-150C5 (Carboxylic Acid attached)The carbon atom of the pyrazole ring attached to the carboxylic acid group.
~135-145C3 (Chloro attached)The carbon atom of the pyrazole ring bearing the chloro substituent.
~110-120C4The CH carbon of the pyrazole ring.
~35-45N-CH₃The carbon of the N-methyl group.
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
2500-3300O-H stretchCarboxylic AcidVery broad band, characteristic of a hydrogen-bonded carboxylic acid.[3]
1680-1720C=O stretchCarboxylic AcidStrong, sharp absorption.[3]
~1600C=N stretchPyrazole RingMedium to weak absorption.
~1450C-H bendMethyl GroupMedium absorption.
1210-1320C-O stretchCarboxylic AcidMedium absorption.
920-960O-H bend (out-of-plane)Carboxylic AcidBroad, medium absorption.
~700-800C-Cl stretchChloro GroupMedium to strong absorption.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

IonPredicted m/z
[M]⁺160.00
[M+H]⁺161.01
[M+Na]⁺182.99
[M-H]⁻158.99

Data sourced from predicted values on PubChemLite.[4]

Experimental Protocols

While specific experimental protocols for this exact molecule are not published, the following are generalized, standard procedures for obtaining the spectral data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as the acidic proton signal may be exchanged in protic solvents.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is used, and chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used.

  • Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is nebulized and ionized by a high voltage. The resulting ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratios are determined. Both positive and negative ion modes are typically run to observe different adducts.

Synthesis Pathway

A plausible synthesis for this compound can be conceptualized based on known pyrazole chemistry, often involving the hydrolysis of a corresponding ester. A potential synthetic route is outlined below.

Synthesis_Pathway start Ethyl 1-methyl-1H-pyrazole-5-carboxylate intermediate Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate start->intermediate Chlorination (e.g., SO₂Cl₂ or HCl/H₂O₂) product This compound intermediate->product Hydrolysis (e.g., NaOH, H₂O then H⁺ workup)

Caption: A potential two-step synthesis of the target compound.

Experimental Workflow

The general workflow for the characterization of a newly synthesized batch of this compound would follow a logical progression of analytical techniques.

Experimental_Workflow synthesis Synthesis and Purification ms Mass Spectrometry (MS) Confirm Molecular Weight synthesis->ms ir Infrared Spectroscopy (IR) Identify Functional Groups synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C) Elucidate Structure synthesis->nmr data_analysis Data Analysis and Structure Confirmation ms->data_analysis ir->data_analysis nmr->data_analysis

Caption: Standard workflow for the spectral characterization of a chemical compound.

References

The Ascendancy of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of medicinal chemistry, the pyrazole ring system stands as a "privileged scaffold," a core molecular structure frequently found in potent and successful therapeutic agents.[1][2] This five-membered heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the capacity for diverse biological interactions.[3][4][5] The addition of a carboxylic acid functional group to this scaffold further enhances its utility, providing a crucial anchor for molecular interactions and a versatile handle for synthetic modification.[6] This technical guide delves into the seminal discoveries, historical milestones, and key experimental methodologies that have defined the field of pyrazole carboxylic acids, tracing their journey from foundational synthesis to their role in modern drug development.

Foundational Discoveries and Synthesis

The history of pyrazole chemistry begins in the late 19th century. The pyrazole ring itself was first synthesized by German chemist Ludwig Knorr in 1883, not as a simple pyrazole, but as a pyrazolone derivative from the condensation of ethyl acetoacetate and phenylhydrazine.[3] Just a few years later, in 1889, Eduard Buchner accomplished the first synthesis of the parent pyrazole compound by decarboxylating pyrazole-3,4,5-tricarboxylic acid.[3]

These early discoveries paved the way for generalized synthetic routes that remain fundamental to this day. The most common and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthon thereof) with a hydrazine derivative.[5][7]

Experimental Protocol: Knorr Pyrazole Synthesis (General)

This protocol outlines the fundamental reaction for forming a polysubstituted pyrazole ring.

  • Reactant Preparation: A solution of a 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester) is prepared in a suitable solvent, typically ethanol or acetic acid.

  • Hydrazine Addition: A hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) is added to the solution. The reaction can be sensitive to pH, and acidic or basic catalysis may be employed.

  • Cyclocondensation: The reaction mixture is heated, often to reflux, for a period ranging from a few hours to overnight. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled. The product may precipitate directly or require solvent evaporation followed by extraction. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final pyrazole derivative.

The regioselectivity of the reaction (i.e., which nitrogen atom of an unsymmetrical hydrazine attacks which carbonyl group) can be a challenge, sometimes resulting in a mixture of isomers.[7]

G cluster_start Starting Materials cluster_process Process cluster_product Product dicarbonyl 1,3-Dicarbonyl (β-Diketone, β-Ketoester) solvent Solvent (e.g., Ethanol) dicarbonyl->solvent hydrazine Hydrazine Derivative (R-NH-NH2) hydrazine->solvent heat Heat / Reflux solvent->heat Cyclocondensation pyrazole Substituted Pyrazole Ring heat->pyrazole Formation

Caption: General workflow for the Knorr Pyrazole Synthesis.

Key Pyrazole Carboxylic Acids in Drug Discovery

The true impact of this chemical class is best illustrated through the discovery and development of specific drugs where the pyrazole carboxylic acid moiety is central to their function or synthesis.

Celecoxib (Celebrex): The Dawn of COX-2 Selectivity

The development of Celecoxib marked a paradigm shift in the management of inflammation and pain.[8] Its discovery was a triumph of rational drug design, stemming from the identification of two distinct cyclooxygenase (COX) isoforms in the early 1990s: COX-1, a constitutive enzyme for homeostatic functions, and COX-2, an inducible enzyme upregulated at sites of inflammation.[8] The therapeutic goal was clear: selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to avoid the gastrointestinal side effects common to non-selective NSAIDs.[8]

A team at G.D. Searle & Company, led by John Talley, discovered that diaryl heterocycles were potent and selective COX-2 inhibitors.[8][9] This research culminated in the synthesis of Celecoxib, a diarylpyrazole containing a characteristic benzenesulfonamide group. This sulfonamide moiety is crucial for selectivity, as it binds to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[8] Celecoxib was launched in 1998 and became the first selective COX-2 inhibitor to reach the market.[9][10]

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible at Inflammation Site) AA->COX2 PGs_homeostatic Prostaglandins (Gastric Protection, Platelet Function) COX1->PGs_homeostatic PGs_inflammatory Prostaglandins (Pain, Inflammation, Fever) COX2->PGs_inflammatory Celecoxib Celecoxib Celecoxib->Inhibition Inhibition->COX2 Selective Inhibition G cluster_history Historical Timeline knorr 1883 Knorr synthesizes first pyrazolone buchner 1889 Buchner synthesizes parent pyrazole knorr->buchner cox_discovery Early 1990s Discovery of COX-1 and COX-2 buchner->cox_discovery celecoxib 1998 Launch of Celecoxib cox_discovery->celecoxib rimonabant 2006 EU Approval of Rimonabant celecoxib->rimonabant withdrawal 2008 Rimonabant Withdrawn rimonabant->withdrawal

References

The Pyrazole Ring: A Privileged Scaffold in Modern Drug Discovery and Agrochemical Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry and agrochemical science.[1][2] Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems, have rendered it a "privileged scaffold."[3] This designation stems from its recurring presence in a multitude of biologically active compounds, including numerous FDA-approved drugs and commercial pesticides.[4][5] This technical guide provides a comprehensive overview of the biological significance of the pyrazole ring, detailing its role in the design of anticancer, anti-inflammatory, and antimicrobial agents, as well as its application in the development of herbicides, insecticides, and fungicides. This guide includes structured quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key signaling pathways and experimental workflows to serve as a valuable resource for professionals in drug discovery and development.

Medicinal Chemistry Applications

The versatility of the pyrazole core has been extensively exploited in the development of therapeutic agents across a wide range of diseases. Its ability to be readily functionalized allows for the fine-tuning of steric and electronic properties, enabling potent and selective interactions with various biological targets.[6]

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines and tumors.[7] Many of these compounds exert their effects by inhibiting key enzymes involved in cancer cell proliferation, survival, and angiogenesis, such as protein kinases.[8][9][10]

1.1.1. Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The pyrazole scaffold is a key component in numerous protein kinase inhibitors (PKIs).[8] Of the 74 small molecule PKIs approved by the US FDA, eight contain a pyrazole ring, including Crizotinib, Ruxolitinib, and Encorafenib.[8][10]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several pyrazole-containing compounds have been developed as potent VEGFR-2 inhibitors.[7] For instance, a novel series of polysubstituted pyrazole derivatives exhibited significant anticancer activity, with some compounds showing IC50 values in the low micromolar range against various cancer cell lines.[7]

  • PI3K Inhibition: The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently activated in cancer and plays a critical role in cell growth, proliferation, and survival. A series of novel pyrazole carbaldehyde derivatives were designed as PI3 kinase inhibitors, with one compound exhibiting excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM.[7]

1.1.2. Other Anticancer Mechanisms

Beyond kinase inhibition, pyrazole derivatives have been shown to interfere with other critical cellular processes in cancer cells, including DNA replication and cell division. Some polysubstituted pyrazole derivatives have demonstrated the ability to bind to the minor groove of DNA, leading to anticancer activity.[7]

Table 1: Anticancer Activity of Representative Pyrazole Derivatives

Compound/DrugTarget/MechanismCancer Cell LineIC50/EC50Reference(s)
Pyrazole Benzothiazole Hybrid (Compound 25)VEGFR-2 InhibitionHT29, PC3, A549, U87MG3.17-6.77 µM[7]
Pyrazole Carbaldehyde Derivative (Compound 43)PI3K InhibitionMCF70.25 µM[7]
Polysubstituted Pyrazole Derivative (Compound 59)DNA BindingHepG22 µM[7]
RuxolitinibJAK1/JAK2 InhibitionN/A~3 nM[8]
CrizotinibALK/ROS1 InhibitionVariousVaries[10]
EncorafenibBRAF V600E InhibitionVariousVaries[10]
Pyrazole-Indole Hybrid (7a)CDK-2 InhibitionHepG26.1 ± 1.9 μM[11]
Pyrazole-Indole Hybrid (7b)CDK-2 InhibitionHepG27.9 ± 1.9 μM[11]
N-phenyl pyrazoline 5Tyrosine Kinase InhibitionHs578T3.95 µM[5]
N-phenyl pyrazoline 5Tyrosine Kinase InhibitionMDA MB 23121.55 µM[5]
3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one (3i)VEGFR-2 InhibitionPC-31.24 µM[12]
Anti-inflammatory Activity

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory drugs, most notably the selective COX-2 inhibitors.[13]

1.2.1. COX-2 Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The discovery of two isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation), led to the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[14] Celecoxib, a widely prescribed anti-inflammatory drug, features a 1,5-diarylpyrazole core that is crucial for its selective binding to the COX-2 enzyme.[13][15]

Table 2: Anti-inflammatory Activity of Representative Pyrazole Derivatives

Compound/DrugTargetIC50 (COX-1)IC50 (COX-2)Selectivity Index (SI)Reference(s)
CelecoxibCOX-215 µM0.04 µM375[13]
DeracoxibCOX-23.9 µM0.08 µM48.75[13]
LonazolacCOX-2---[13]
PhenylbutazoneCOX-1/COX-2---[13]
Pyrazole Derivative 5uCOX-2134.12 µM1.79 µM74.92[16]
Pyrazole Derivative 5sCOX-2183.11 µM2.51 µM72.95[16]
Pyrazole Derivative 10COX-2--7.83[17]
Pyrazole Derivative 27COX-2--7.16[17]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[18][19] Two approved cephalosporin antibiotics, cefoselis and ceftolozane, contain a pyrazole ring.[18]

Table 3: Antimicrobial Activity of Representative Pyrazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
N-Benzoic acid derived pyrazole hydrazone (3)A. baumannii4[18]
Aminoguanidine-derived 1,3-diphenyl pyrazole (12)E. coli 19241[18]
Imidazo-pyridine substituted pyrazole (18)E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium<1[18]
Triazine-fused pyrazole (32)S. epidermidis0.97[18]
Triazine-fused pyrazole (32)E. cloacae0.48[18]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)S. aureus62.5[6]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)A. niger7.8[6]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)C. albicans2.9[6]
Indazole 5S. aureus (MDR)64[20]
Pyrazoline 9S. aureus (MDR)4[20]

Agrochemical Applications

The pyrazole ring is a "privileged" structure not only in pharmaceuticals but also in the agrochemical industry, where it is a key component of many commercially successful fungicides, herbicides, and insecticides.[5]

Fungicides

A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II (succinate dehydrogenase), leading to a blockage of ATP production and ultimately fungal cell death.[5] Examples of commercial SDHI fungicides containing a pyrazole-carboxamide group include Bixafen, Fluxapyroxad, and Sedaxane.[5]

Table 4: Fungicidal Activity of Representative Pyrazole Derivatives

Compound/FungicidePathogenEC50 (µg/mL)Reference(s)
Pyrazole Derivative 26B. cinerea2.432[7]
Pyrazole Derivative 26R. solani2.182[7]
Pyrazole Derivative 26V. mali1.787[7]
Pyrazole Derivative 26T. cucumeris1.638[7]
Isoxazolol pyrazole carboxylate 7aiR. solani0.37[13]
Pyrazole Analogue 1vF. graminearum0.0530 µM[3]
Pyrazole Derivative 10dG. graminis var. tritici>90% inhibition at 50 µg/mL[21]
Pyrazole Derivative 10eG. graminis var. tritici>90% inhibition at 50 µg/mL[21]
Herbicides

Pyrazole-containing compounds are effective herbicides that often target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Inhibition of HPPD disrupts the tyrosine degradation pathway, leading to a bleaching effect in plants and ultimately their death.[22]

Table 5: Herbicidal Activity of Representative Pyrazole Derivatives

Compound/HerbicideWeed SpeciesActivityReference(s)
Pyrazole Benzophenone 5nBarnyard grassGood activity at 0.05 mmol m⁻²[14]
Pyrazole Benzophenone 5oBarnyard grassGood activity at 0.05 mmol m⁻²[14]
Pyrazole Isothiocyanate 3-1E. crusgalliEC50 = 64.32 µg/mL[4]
Pyrazole Isothiocyanate 3-7D. glomerataEC50 = 59.41 µg/mL[4]
Pyrazole derivative 10aBarnyard grassEC50 = 10.37 g/ha[23]
Insecticides

Pyrazole-based insecticides are highly effective against a broad range of agricultural pests. A prominent example is Fipronil, which acts as a potent antagonist of the GABA-gated chloride channel in the insect's nervous system, leading to central nervous system disruption and death.[5]

Table 6: Insecticidal Activity of Representative Pyrazole Derivatives

Compound/InsecticidePest SpeciesLC50/LD50Reference(s)
FipronilCockroach GABA receptorIC50 = 28 nM[24][25]
Pyrazolo[3,4-d]pyrimidin-6-ylidene] cyanamide 2S. littoralis (2nd instar)0.553 mg/L[15]
Pyrazolo[3,4-d]pyrimidin-6-ylidene] cyanamide 2S. littoralis (4th instar)1.28 mg/L[15][26]
Pyrazoline 7C. pipiens (lab strain)180.35 µg/mL
Pyrazoline 5C. pipiens (lab strain)222.87 µg/mL[25]
Pyrazolidine derivative 2dC. quinquefasciatusLD50 = 15.4 µg/mL[27]

Experimental Protocols

Synthesis of Pyrazole Derivatives

3.1.1. General Knorr-Type Pyrazole Synthesis

This protocol describes a classic method for synthesizing 1,3,5-substituted pyrazoles.

  • Procedure:

    • Dissolve the 1,3-diketone (1.0 eq) in ethanol in a round-bottom flask.

    • Add the substituted hydrazine (1.0 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole.[3]

3.1.2. Synthesis of Celecoxib

  • Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.

  • Procedure:

    • Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.

    • Add 4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid.

    • Heat the mixture to reflux for several hours.

    • After cooling, remove the solvent and dissolve the residue in ethyl acetate.

    • Wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify by recrystallization to yield Celecoxib.[8]

3.1.3. Synthesis of Fipronil

  • Procedure: A common synthetic route involves the oxidation of a precursor thio-pyrazole.

    • A mixture of 5-amino-l-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole, a halogenated organic acid (e.g., trichloroacetic acid), a solvent (e.g., chlorobenzene), and a catalyst (e.g., boric acid) is prepared and cooled.

    • Aqueous hydrogen peroxide is added, and the mixture is stirred for an extended period.

    • After workup, the crude Fipronil is isolated and purified, typically by recrystallization.[28]

Biological Evaluation

3.2.1. In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Procedure:

    • Prepare serial dilutions of the test pyrazole compounds in DMSO.

    • Add the diluted compounds, a positive control inhibitor, and a DMSO negative control to the wells of a 384-well plate.

    • Add the kinase enzyme solution and incubate to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.

    • Incubate for a set period at a controlled temperature.

    • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • Measure the luminescence, which is inversely proportional to kinase inhibition.

    • Calculate the percent inhibition and determine the IC50 value.[8]

3.2.2. In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the ability of a compound to inhibit cell proliferation.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of the test pyrazole compounds.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[11][16][29]

3.2.3. In Vitro COX Inhibition Assay

This assay determines the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

  • Procedure:

    • Use a commercial colorimetric or fluorometric COX inhibitor screening kit.

    • Prepare dilutions of the test compounds.

    • In a 96-well plate, add the assay buffer, cofactor, and probe.

    • Add the test compounds, a known inhibitor for positive control, and a vehicle control.

    • Add the diluted COX-1 or COX-2 enzyme to the respective wells.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance or fluorescence over time to determine the rate of reaction.

    • Calculate the percent inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.[30][31]

3.2.4. Antimicrobial Susceptibility Testing (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a microorganism.

  • Procedure (Broth Microdilution Method):

    • Prepare serial twofold dilutions of the test pyrazole compounds in a liquid growth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[21]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways and mechanisms through which pyrazole-containing compounds exert their biological effects is crucial for rational drug design and development.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Activates Akt->Proliferation Promotes Pyrazole_Inhibitor Pyrazole-based VEGFR-2 Inhibitor Pyrazole_Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazole-based inhibitors.

PI3K/Akt Signaling Pathway in Cell Survival

PI3K_Akt_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Growth, Proliferation, Survival Akt->Cell_Survival Promotes mTOR->Cell_Survival Promotes Pyrazole_Inhibitor Pyrazole-based PI3K Inhibitor Pyrazole_Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole-based inhibitors.

Mechanism of Action of Fipronil on GABA-gated Chloride Channels

Fipronil_MoA GABA GABA GABA_Receptor GABA-gated Chloride Channel GABA->GABA_Receptor Binds Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Opens Channel Hyperexcitation Neuronal Hyperexcitation GABA_Receptor->Hyperexcitation Leads to (when blocked) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to Fipronil Fipronil Fipronil->GABA_Receptor Blocks Channel

Caption: Fipronil's mechanism of action on the insect GABA-gated chloride channel.

Mechanism of Action of SDHI Fungicides

SDHI_MoA Succinate Succinate Complex_II Mitochondrial Complex II (Succinate Dehydrogenase) Succinate->Complex_II Substrate Fumarate Fumarate Complex_II->Fumarate Oxidizes to Electron_Transport Electron Transport Chain Complex_II->Electron_Transport Donates Electrons to ATP_Production ATP Production Electron_Transport->ATP_Production Drives Fungal_Death Fungal Cell Death ATP_Production->Fungal_Death Cessation leads to SDHI SDHI Fungicide (e.g., Bixafen) SDHI->Complex_II Inhibits

Caption: Mechanism of action of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Conclusion

The pyrazole ring is undeniably a cornerstone of modern medicinal and agrochemical research. Its remarkable versatility and favorable physicochemical properties have led to the development of a multitude of successful drugs and pesticides. The continued exploration of this privileged scaffold, coupled with a deeper understanding of its interactions with biological targets and the application of rational design principles, promises to yield even more innovative and effective chemical entities for the benefit of human health and agriculture. This technical guide serves as a foundational resource for researchers and professionals, providing a comprehensive overview of the biological significance of the pyrazole ring, supported by quantitative data, detailed experimental protocols, and clear visualizations of underlying mechanisms.

References

The Pyrazole Carboxylic Acid Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 26, 2025

Introduction

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a wide range of interactions with biological targets. When functionalized with a carboxylic acid group, the pyrazole scaffold gains an additional critical feature for drug design—a key site for ionic interactions and hydrogen bonding, which often enhances binding affinity and modulates pharmacokinetic properties. This technical guide provides a comprehensive overview of pyrazole-based carboxylic acids in drug discovery, covering their synthesis, diverse biological activities, and the mechanisms of action of prominent drug candidates. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.

Synthesis of Pyrazole-Based Carboxylic Acids

The construction of the pyrazole core typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first described by Knorr in 1883.[1] This versatile method allows for the synthesis of a wide array of substituted pyrazoles. The introduction of a carboxylic acid moiety can be achieved by using appropriate precursors or through subsequent functional group transformations.

A general and robust method for synthesizing pyrazole-3-carboxylic acids involves the reaction of a β-ketoester with a hydrazine. The resulting pyrazolone can then be converted to the corresponding pyrazole carboxylic acid.

Representative Experimental Protocol: Synthesis of 5-substituted-1-phenyl-1H-pyrazole-3-carboxylic acid

This protocol outlines a common synthetic route starting from a β-diketone and a substituted hydrazine.

Materials:

  • Substituted 1,3-diketone (1.0 eq)

  • Phenylhydrazine hydrochloride (1.1 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Sodium Hydroxide (for hydrolysis)

  • Hydrochloric Acid (for acidification)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Cyclocondensation: To a solution of the 1,3-diketone in ethanol, add phenylhydrazine hydrochloride and a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyrazole ester.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the pyrazole carboxylic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[2]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Applications

Pyrazole-based carboxylic acids have demonstrated a remarkable breadth of biological activities, leading to their investigation in numerous therapeutic areas. Their ability to mimic or replace other aromatic systems, coupled with favorable pharmacokinetic profiles, makes them attractive candidates for drug development.[3]

Anti-inflammatory and Analgesic Activity

A significant number of pyrazole-containing drugs are nonsteroidal anti-inflammatory drugs (NSAIDs).[4] The most prominent example is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.[5] The carboxylic acid functionality is not present in Celecoxib itself but in some of its analogs and other pyrazole-based NSAIDs, where it plays a crucial role in binding to the active site of COX enzymes.

Mechanism of Action: COX-2 Inhibition

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation.[7] Selective inhibition of COX-2 reduces inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[8]

Below is a diagram illustrating the COX-2 signaling pathway and the site of action of selective inhibitors.

COX2_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) COX2 Cyclooxygenase-2 (COX-2) ProInflammatory_Stimuli->COX2 Upregulation Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Cleavage Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib & Pyrazole Carboxylic Acids Celecoxib->COX2 Inhibition MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (Serial Dilutions) Incubate_24h->Add_Compound Incubate_48h Incubate 48-72h Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 2-4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate % Viability and IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End CB1_Signaling Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Binds & Activates G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Modulation of Neurotransmitter Release & Appetite Regulation cAMP->Downstream Rimonabant Rimonabant Rimonabant->CB1_Receptor Blocks

References

Methodological & Application

Synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, a valuable building block in the development of novel pharmaceutical and agrochemical agents. The described synthetic route is a robust three-step process commencing from commercially available starting materials.

I. Synthetic Strategy Overview

The synthesis of the target compound, this compound, is achieved through a sequential three-step process. The general workflow involves the N-methylation of a pyrazole precursor, followed by selective chlorination of the pyrazole ring, and concluding with the hydrolysis of the ester to the desired carboxylic acid.

A Ethyl Pyrazole-5-carboxylate (Starting Material) B Step 1: N-Methylation A->B C Ethyl 1-methyl-1H-pyrazole-5-carboxylate (Intermediate 1) B->C D Step 2: Chlorination C->D E Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (Intermediate 2) D->E F Step 3: Hydrolysis E->F G This compound (Final Product) F->G

Caption: Overall synthetic workflow for this compound.

II. Quantitative Data Summary

The following tables summarize the reactants, reagents, and expected outputs for each step of the synthesis.

Table 1: N-Methylation of Ethyl Pyrazole-5-carboxylate

Reactant/Reagent Molecular Formula Molar Mass ( g/mol ) Amount Molar Equiv.
Ethyl pyrazole-5-carboxylateC₆H₈N₂O₂140.1410.0 g1.0
Dimethyl sulfateC₂H₆O₄S126.1310.8 g (8.1 mL)1.2
Sodium carbonateNa₂CO₃105.9911.3 g1.5
DichloromethaneCH₂Cl₂84.93150 mL-
Product Molecular Formula Molar Mass ( g/mol ) Expected Yield Purity
Ethyl 1-methyl-1H-pyrazole-5-carboxylateC₇H₁₀N₂O₂154.17~10.0 g (85%)>95%

Table 2: Chlorination of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

Reactant/Reagent Molecular Formula Molar Mass ( g/mol ) Amount Molar Equiv.
Ethyl 1-methyl-1H-pyrazole-5-carboxylateC₇H₁₀N₂O₂154.1710.0 g1.0
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.539.5 g1.1
AcetonitrileC₂H₃N41.05200 mL-
Product Molecular Formula Molar Mass ( g/mol ) Expected Yield Purity
Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylateC₇H₉ClN₂O₂188.61~10.9 g (90%)>95%

Table 3: Hydrolysis of Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

Reactant/Reagent Molecular Formula Molar Mass ( g/mol ) Amount Molar Equiv.
Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylateC₇H₉ClN₂O₂188.6110.0 g1.0
Sodium hydroxideNaOH40.004.2 g2.0
MethanolCH₄O32.04100 mL-
WaterH₂O18.0250 mL-
Hydrochloric acid (conc.)HCl36.46to pH 2-3-
Product Molecular Formula Molar Mass ( g/mol ) Expected Yield Purity
This compoundC₅H₅ClN₂O₂160.56~7.8 g (92%)>98%

III. Experimental Protocols

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

This procedure details the N-methylation of ethyl pyrazole-5-carboxylate using dimethyl sulfate.

Methodology:

  • To a solution of ethyl pyrazole-5-carboxylate (1.0 eq) in dichloromethane, add sodium carbonate (1.5 eq).

  • Heat the resulting mixture to 40°C.

  • To the heated solution, add dimethyl sulfate (1.2 eq) dropwise.

  • Reflux the reaction mixture for 24 hours.

  • After completion, pour the reaction mixture into water and extract with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the crude product and purify by silica gel column chromatography.

Step 2: Synthesis of Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

This protocol describes the selective chlorination of the pyrazole ring at the 3-position using N-chlorosuccinimide (NCS).

Methodology:

  • Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in acetonitrile.

  • Add N-chlorosuccinimide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Step 3: Synthesis of this compound

This final step involves the hydrolysis of the ethyl ester to the target carboxylic acid.

Methodology:

  • Dissolve ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 eq) to the solution.

  • Stir the mixture at room temperature for approximately 1 hour.

  • After the reaction is complete, pour the mixture into ice water.

  • Neutralize the solution and then acidify to pH 2-3 using concentrated hydrochloric acid.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with water and dry to obtain the final product.

  • Recrystallization from a suitable solvent such as isopropanol can be performed for further purification.[1]

IV. Logical Relationship of Key Synthetic Steps

The synthesis follows a logical progression where the pyrazole core is first functionalized with the desired N-methyl group, followed by the introduction of the chloro substituent, and finally, the conversion of the ester to the carboxylic acid.

cluster_0 Core Structure Modification cluster_1 Functional Group Transformation A N-Methylation B Chlorination A->B Enables selective chlorination C Ester Hydrolysis B->C Forms the final functional group

Caption: Logical progression of the key synthetic transformations.

References

Synthesis Protocol for 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the formation of an ethyl ester precursor followed by its hydrolysis to the final carboxylic acid.

I. Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the formation of Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate. This intermediate is then subjected to hydrolysis to yield the target carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Esterification and Chlorination cluster_1 Step 2: Hydrolysis A Precursor (e.g., Ethyl 3-oxobutanoate) B Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-5-carboxylate A->B Methylhydrazine C Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate B->C Chlorinating Agent (e.g., POCl3) D This compound C->D Base (e.g., NaOH) H2O / Ethanol

Caption: Synthetic pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

This step outlines a plausible method for the synthesis of the ester intermediate. The initial cyclization to form the pyrazole ring is followed by chlorination.

Materials:

  • Ethyl 3-oxobutanoate

  • Methylhydrazine

  • Phosphorus oxychloride (POCl₃)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • Formation of Ethyl 1-methyl-3-hydroxy-1H-pyrazole-5-carboxylate: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3-oxobutanoate (1 equivalent) in ethanol.

  • Add methylhydrazine (1 equivalent) dropwise to the solution at room temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Chlorination: To the crude product from the previous step, cautiously add phosphorus oxychloride (POCl₃) (3-5 equivalents) in a fume hood.

  • Heat the reaction mixture to 80-90 °C and stir for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Synthesis of this compound

This step involves the hydrolysis of the synthesized ester to the final carboxylic acid product.

Materials:

  • Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add sodium hydroxide (2-3 equivalents) to the solution and stir the mixture at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 by the dropwise addition of concentrated hydrochloric acid while cooling in an ice bath.

  • A precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

III. Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis.

StepReactantReagentSolventTemperature (°C)Time (h)Yield (%)
1aEthyl 3-oxobutanoateMethylhydrazineEthanolReflux4 - 685 - 95
1bEthyl 1-methyl-3-hydroxy-1H-pyrazole-5-carboxylatePOCl₃Neat80 - 902 - 370 - 85
2Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylateNaOHEthanol/Water50 - 602 - 490 - 98

IV. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

experimental_workflow start Start dissolve_precursor Dissolve Ethyl 3-oxobutanoate in Ethanol start->dissolve_precursor add_methylhydrazine Add Methylhydrazine dissolve_precursor->add_methylhydrazine reflux_ester Reflux Reaction add_methylhydrazine->reflux_ester remove_solvent_ester Remove Solvent reflux_ester->remove_solvent_ester add_pocl3 Add POCl3 remove_solvent_ester->add_pocl3 heat_chlorination Heat for Chlorination add_pocl3->heat_chlorination quench_on_ice Quench on Ice heat_chlorination->quench_on_ice neutralize Neutralize with NaHCO3 quench_on_ice->neutralize extract_ester Extract with CH2Cl2 neutralize->extract_ester dry_and_concentrate_ester Dry and Concentrate extract_ester->dry_and_concentrate_ester purify_ester Purify by Chromatography dry_and_concentrate_ester->purify_ester dissolve_ester Dissolve Ester in Ethanol/Water purify_ester->dissolve_ester add_naoh Add NaOH dissolve_ester->add_naoh heat_hydrolysis Heat for Hydrolysis add_naoh->heat_hydrolysis remove_ethanol Remove Ethanol heat_hydrolysis->remove_ethanol wash_aqueous Wash Aqueous Layer remove_ethanol->wash_aqueous acidify Acidify with HCl wash_aqueous->acidify filter_product Filter Product acidify->filter_product dry_product Dry Final Product filter_product->dry_product end End dry_product->end

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Laboratory Preparation of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the laboratory synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The protocol outlines a multi-step synthesis beginning with the methylation of diethyl 1H-pyrazole-3,5-dicarboxylate, followed by selective hydrolysis and a subsequent chlorination step. This document is intended for an audience with a background in synthetic organic chemistry.

Introduction

Substituted pyrazole carboxylic acids are important structural motifs in a wide range of biologically active molecules. Specifically, this compound serves as a crucial building block for the synthesis of novel therapeutic agents and pesticides. The synthetic route described herein is based on established chemical transformations for pyrazole derivatives, providing a reliable method for obtaining the target compound in a laboratory setting.

Experimental Protocols

This synthesis is proposed as a three-step process.

Step 1: Synthesis of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

This procedure follows a method analogous to the N-methylation of pyrazole dicarboxylates.[1]

  • Materials:

    • Diethyl 1H-pyrazole-3,5-dicarboxylate

    • Acetone

    • Potassium carbonate (K₂CO₃)

    • Iodomethane (CH₃I)

    • Ethyl acetate

  • Procedure:

    • Dissolve diethyl 1H-pyrazole-3,5-dicarboxylate in acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add potassium carbonate to the solution.

    • While stirring, add iodomethane dropwise to the mixture.

    • Heat the reaction mixture to 60°C and maintain it overnight.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (10:1).

    • Upon completion, filter the reaction mixture to remove solid potassium carbonate.

    • Rinse the filter cake with acetone.

    • Combine the organic filtrates and evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and filter to remove any insoluble matter.

    • Evaporate the solvent from the filtrate to obtain diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.

Step 2: Synthesis of 3-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

This step involves the selective hydrolysis of the diester obtained in Step 1, a common procedure for differentiating ester groups on a pyrazole core.[1]

  • Materials:

    • Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

    • Methanol

    • Potassium hydroxide (KOH) solution in methanol (e.g., 3.0 M)

    • Concentrated hydrochloric acid (HCl)

    • Ethyl acetate

    • Water

  • Procedure:

    • Dissolve the diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate in methanol and cool the solution to 0°C in an ice bath.

    • Slowly add a solution of potassium hydroxide in methanol dropwise while maintaining the temperature at 0°C.

    • Allow the reaction mixture to warm to room temperature (25°C) and stir for 10 hours.

    • Monitor the reaction by TLC with a mobile phase of petroleum ether/ethyl acetate (1:1).

    • Once the reaction is complete, evaporate the organic solvent.

    • Dissolve the residue in water.

    • Acidify the aqueous solution to a pH of 2-3 by adding concentrated hydrochloric acid.

    • Extract the product into ethyl acetate.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

Step 3: Synthesis of this compound

This final step involves the chlorination of the pyrazole ring. While direct chlorination at the 3-position of this specific substrate is not extensively documented, a common method for introducing a chlorine atom to a heterocyclic ring is via a hydroxyl intermediate. The following is a proposed two-stage process involving the conversion to a 3-hydroxy intermediate followed by chlorination.

  • Sub-step 3a: Synthesis of 3-Hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid (Hypothetical Intermediate)

    • Note: This is a proposed intermediate. The synthesis would likely proceed via a Hofmann, Curtius, or similar rearrangement from the 3-ethoxycarbonyl group to an amine, followed by diazotization and hydrolysis. Alternatively, a different starting material may be more direct.

  • Sub-step 3b: Chlorination of 3-Hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid

    • This procedure is based on analogous transformations of hydroxypyrazoles to chloropyrazoles.

  • Materials:

    • 3-Hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid

    • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

    • Inert solvent (e.g., Dichloromethane)

    • Ice-water

  • Procedure:

    • In a well-ventilated fume hood, suspend 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid in an inert solvent such as dichloromethane.

    • Slowly add phosphorus oxychloride (or thionyl chloride) to the suspension at room temperature.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into ice-water to quench the excess POCl₃.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude this compound.

    • Purify the product by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses reported in the literature. Actual results may vary.

StepStarting MaterialReagentsSolventReaction TimeTemperatureProductExpected Yield (%)
1Diethyl 1H-pyrazole-3,5-dicarboxylateK₂CO₃, CH₃IAcetoneOvernight60°CDiethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate>90
2Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylateKOH in Methanol, HClMethanol10 hours0°C to 25°C3-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid80-90
3b3-Hydroxy-1-methyl-1H-pyrazole-5-carboxylic acidPOCl₃ or SOCl₂DichloromethaneSeveral hoursRefluxThis compound60-70

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Selective Hydrolysis cluster_2 Step 3: Chlorination (Proposed) Start Diethyl 1H-pyrazole- 3,5-dicarboxylate Intermediate1 Diethyl 1-methyl-1H-pyrazole- 3,5-dicarboxylate Start->Intermediate1 K₂CO₃, CH₃I Acetone, 60°C Intermediate2 3-(Ethoxycarbonyl)-1-methyl- 1H-pyrazole-5-carboxylic acid Intermediate1->Intermediate2 KOH, Methanol then HCl Intermediate3 3-Hydroxy-1-methyl- 1H-pyrazole-5-carboxylic acid Intermediate2->Intermediate3 Proposed Intermediate FinalProduct 3-Chloro-1-methyl- 1H-pyrazole-5-carboxylic acid Intermediate3->FinalProduct POCl₃ or SOCl₂ Reflux

Caption: Proposed synthetic pathway for this compound.

References

Applications of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid in Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a pivotal heterocyclic building block in the development of modern agrochemicals. Its unique structural features allow for the synthesis of a diverse range of bioactive molecules, particularly fungicides, herbicides, and insecticides. This document provides detailed application notes on its use, focusing on the synthesis of potent agrochemicals, their mode of action, and relevant experimental protocols for their preparation and evaluation. The primary application of this intermediate lies in the synthesis of pyrazole carboxamide fungicides, a class of compounds renowned for their efficacy as succinate dehydrogenase inhibitors (SDHIs).

Application in Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)

The most prominent application of this compound is in the synthesis of pyrazole carboxamide fungicides. These fungicides are highly effective against a broad spectrum of pathogenic fungi in various crops.

Mode of Action: Inhibition of Fungal Respiration

Pyrazole carboxamide fungicides synthesized from this intermediate act as Succinate Dehydrogenase Inhibitors (SDHIs). They target and block the function of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain of fungi. This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a rapid depletion of ATP, the primary energy currency of the cell. The ultimate result is the cessation of fungal growth and spore germination, and eventually, cell death.

A diagram illustrating the signaling pathway of SDHI fungicides is provided below.

SDHI_Pathway cluster_tca TCA Cycle Pyrazloe_Carboxamide Pyrazole Carboxamide Fungicide SDH Succinate Dehydrogenase (Complex II) Pyrazloe_Carboxamide->SDH Inhibits Fungal_Cell_Death Fungal Cell Death Pyrazloe_Carboxamide->Fungal_Cell_Death ETC Electron Transport Chain SDH->ETC Donates electrons SDH->Fungal_Cell_Death Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ATP_Synthase ATP Synthase ETC->ATP_Synthase Powers ATP ATP (Energy) ATP_Synthase->ATP ATP->Fungal_Cell_Death   Required for   survival Synthesis_Workflow Start This compound Intermediate 3-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride Start->Intermediate  Acid Chloride  Formation Reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride Reagent1->Intermediate Product Pyrazole Carboxamide Fungicide Intermediate->Product Amide Coupling Reagent2 Substituted Amine (R-NH₂) + Base (e.g., Triethylamine) Reagent2->Product Bioassay_Workflow Start Prepare Stock Solutions of Test Compounds Dose_Media Add Test Compounds to Molten PDA Start->Dose_Media Prepare_Media Prepare and Autoclave PDA Medium Prepare_Media->Dose_Media Pour_Plates Pour PDA into Petri Dishes Dose_Media->Pour_Plates Inoculate Inoculate with Fungal Plugs Pour_Plates->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Calculate Calculate % Inhibition and EC₅₀ Measure->Calculate

Application Notes and Protocols: 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid as a Versatile Building Block for Novel Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid as a key intermediate in the synthesis of potent fungicides. The primary mode of action for many fungicides derived from this scaffold is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi.

Introduction

Pyrazole carboxamides represent a significant class of fungicides, with many commercialized products demonstrating broad-spectrum activity against a variety of plant pathogenic fungi. The structural core of these fungicides often includes a substituted pyrazole ring, which is crucial for their biological activity. This compound is a valuable starting material for the synthesis of novel pyrazole carboxamide derivatives, offering a strategic point for chemical modification to optimize antifungal efficacy. Fungicides developed from this building block are primarily succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain, leading to cell death.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Fungicides derived from this compound typically function as Succinate Dehydrogenase Inhibitors (SDHIs). SDH, also known as Complex II, is a key enzyme complex in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.

By binding to the ubiquinone-binding site of the SDH complex, these fungicides block the transfer of electrons from succinate to ubiquinone. This inhibition disrupts cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death. The pyrazole carboxamide moiety plays a critical role in the binding of the inhibitor to the target enzyme.

SDHI_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_complex_II Complex II (SDH) TCA TCA Cycle Succinate Succinate TCA->Succinate produces SDH Succinate Dehydrogenase Succinate->SDH donates e- Fumarate Fumarate UQ Ubiquinone (Q) SDH->UQ reduces UQH2 Ubihydroquinone (QH2) UQ->UQH2 Complex_III Complex III UQH2->Complex_III donates e- Inhibitor Pyrazole Carboxamide Fungicide Inhibitor->SDH blocks e- transfer

Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.

Synthesis of Fungicides

The general synthetic route to producing pyrazole carboxamide fungicides from this compound involves two key steps:

  • Formation of the Acid Chloride: The carboxylic acid is activated by converting it into the more reactive acid chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation: The resulting 3-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride is then reacted with a selected aromatic or aliphatic amine to form the final pyrazole carboxamide fungicide. The choice of the amine component is critical for determining the final compound's spectrum of activity and potency.

G A This compound B 3-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride A->B SOCl2 or (COCl)2 D N-substituted 3-chloro-1-methyl-1H-pyrazole-5-carboxamide (Fungicide) B->D Amidation C Amine (R-NH2) C->D

Caption: General synthetic workflow for pyrazole carboxamide fungicides.

Experimental Protocols

Protocol 1: Synthesis of 3-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous toluene, add thionyl chloride (2-3 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 3-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride can be used in the next step without further purification.

Protocol 2: Synthesis of N-substituted 3-chloro-1-methyl-1H-pyrazole-5-carboxamides

Materials:

  • 3-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride

  • Substituted amine (1 equivalent)

  • Triethylamine (TEA) or pyridine (as a base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 3-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride (1 equivalent) in anhydrous DCM dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure N-substituted 3-chloro-1-methyl-1H-pyrazole-5-carboxamide.

Antifungal Activity Data

The following table summarizes the in vitro antifungal activity (EC₅₀ values) of various pyrazole carboxamide fungicides against common plant pathogenic fungi. While not all are direct derivatives of this compound, they represent the broader class of pyrazole carboxamide SDHIs and provide a benchmark for newly synthesized compounds.

Compound ClassFungal PathogenEC₅₀ (µg/mL)Reference
Pyrazole CarboxamidesRhizoctonia solani0.016 - 3.79[1]
Botrytis cinerea0.0214 - 3.31[2]
Valsa mali1.77 - 9.19
Sclerotinia sclerotiorum0.14 - 3.54
Fusarium graminearum0.0530 (µM)[3]

Protocol 3: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

Materials:

  • Synthesized pyrazole carboxamide compounds

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Fungal strains (e.g., Rhizoctonia solani, Botrytis cinerea)

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare PDA medium and autoclave to sterilize. Allow it to cool to 45-50 °C.

  • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations. A DMSO control should also be prepared.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal colony.

  • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25 °C) in the dark.

  • Measure the colony diameter of the fungal growth after a set incubation period (e.g., 48-72 hours).

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • Where 'dc' is the average diameter of the fungal colony in the control group and 'dt' is the average diameter of the fungal colony in the treatment group.

  • Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) by probit analysis of the inhibition data at various concentrations.

Protocol 4: Succinate Dehydrogenase (SDH) Inhibition Assay

Materials:

  • Mitochondria isolated from the target fungus

  • Synthesized pyrazole carboxamide compounds

  • Potassium phosphate buffer

  • Succinate

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS)

  • Spectrophotometer

Procedure:

  • Isolate mitochondria from the target fungal species using standard cell fractionation techniques.

  • Prepare a reaction mixture containing potassium phosphate buffer, succinate, and the test compound at various concentrations.

  • Initiate the reaction by adding the mitochondrial suspension.

  • Add PMS and DCPIP to the reaction mixture. The reduction of DCPIP by the SDH activity can be monitored spectrophotometrically by the decrease in absorbance at 600 nm.

  • Measure the rate of DCPIP reduction in the presence of different concentrations of the inhibitor.

  • Calculate the percentage of inhibition of SDH activity for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration that causes 50% inhibition of enzyme activity) from the dose-response curve.

G A Isolate Mitochondria from Fungal Culture C Add Mitochondrial Suspension A->C B Prepare Reaction Mixture (Buffer, Succinate, Inhibitor) B->C D Add PMS and DCPIP C->D E Monitor Absorbance at 600 nm D->E F Calculate Inhibition and IC50 E->F

Caption: Workflow for the SDH inhibition assay.

Conclusion

This compound is a highly valuable and versatile building block for the development of novel pyrazole carboxamide fungicides. Its straightforward conversion to a reactive acid chloride allows for the facile synthesis of a diverse library of potential antifungal agents. The established protocols for synthesis and biological evaluation provided in these notes offer a solid foundation for researchers to explore the potential of this scaffold in the discovery of new and effective crop protection agents. The primary mode of action through SDH inhibition is a well-validated target, and structure-activity relationship studies on derivatives from this starting material will likely yield potent new fungicides.

References

Application Notes: Derivatization of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a versatile heterocyclic building block used in the synthesis of a wide range of biologically active molecules in the pharmaceutical and agrochemical industries.[1][2] The pyrazole scaffold is a key feature in many compounds exhibiting anti-inflammatory, antimicrobial, anticancer, and other therapeutic properties.[2][3][4] The reactivity of this molecule at two key positions—the carboxylic acid group at C5 and the chloro-substituent at C3—allows for diverse derivatization strategies to generate extensive compound libraries for screening and development.

This document provides detailed protocols for the primary derivatization pathways of this compound, focusing on the formation of amides and esters, which are among the most common functional groups in medicinal chemistry.[5]

Derivatization Pathways

The primary synthetic routes for derivatizing the title compound involve nucleophilic acyl substitution at the carboxylic acid and nucleophilic aromatic substitution at the C3-chloro position. The carboxylic acid is typically activated first to facilitate reactions with nucleophiles like amines and alcohols.

Derivatization_Pathways start 3-Chloro-1-methyl-1H-pyrazole- 5-carboxylic acid acid_chloride 3-Chloro-1-methyl-1H-pyrazole- 5-carbonyl chloride start->acid_chloride SOCl₂ or (COCl)₂ ester Ester Derivatives (R-O-C=O-) start->ester R-OH, H⁺ (Fischer Esterification) snar_product C3-Substituted Derivatives start->snar_product Nu⁻ (e.g., R-NH₂) High Temp. amide Amide Derivatives (R-NH-C=O-) acid_chloride->amide R¹R²NH acid_chloride->ester R-OH

Caption: Key derivatization routes for the title compound.

Section 1: Amide Bond Formation

The conversion of the carboxylic acid moiety to an amide is a cornerstone of medicinal chemistry.[5] The most efficient method involves a two-step process: activation of the carboxylic acid to an acid chloride, followed by reaction with a primary or secondary amine.[6][7]

Experimental Protocol 1: Synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride

This protocol describes the conversion of the carboxylic acid to a more reactive acid chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM or toluene under an inert atmosphere.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) or oxalyl chloride (1.5 eq) to the suspension at 0 °C.[8]

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM, 110 °C for toluene) for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride/oxalyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude 3-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride is typically used in the next step without further purification.

Acid_Chloride_Formation start Carboxylic Acid reagents SOCl₂ or (COCl)₂ Catalytic DMF start->reagents conditions Anhydrous Solvent Reflux, 2-4h reagents->conditions product Acid Chloride conditions->product

Caption: Workflow for acid chloride synthesis.

Experimental Protocol 2: General Amide Synthesis

This protocol uses the acid chloride generated in Protocol 1 to react with various amines.

Materials:

  • Crude 3-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride

  • Primary or secondary amine (R¹R²NH)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude acid chloride (1.0 eq) in anhydrous DCM or THF under an inert atmosphere and cool to 0 °C.

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and the base (e.g., TEA, 1.5 eq) in the same anhydrous solvent.

  • Slowly add the amine/base solution to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction to completion by TLC.

  • Quench the reaction by adding water or saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final amide.

Data Summary: Amide Synthesis
Amine NucleophileBaseSolventTypical Yield (%)Reference Principle
Primary Aliphatic AminesTriethylamineDCMGood to Excellent[5]
Secondary Aliphatic AminesTriethylamineDCM / THFGood to Excellent[6]
Anilines (Aromatic Amines)PyridineToluene / XyleneModerate to Good[9]
Heterocyclic AminesTriethylamineDCMGood to Excellent[10]

Yields are generalized based on standard amidation reactions. Actual yields may vary.

Section 2: Ester Bond Formation

Esterification is another critical derivatization for modifying the compound's physicochemical properties. This can be achieved either directly from the carboxylic acid via Fischer esterification or from the acid chloride intermediate.

Experimental Protocol 3: Fischer Esterification

This protocol describes the direct conversion of the carboxylic acid to an ester using an alcohol and an acid catalyst.[8]

Materials:

  • This compound

  • Alcohol (R-OH, often used as solvent)

  • Strong acid catalyst (e.g., concentrated Sulfuric Acid (H₂SO₄) or HCl gas)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

  • Heat the mixture to reflux for 4-24 hours. The reaction is an equilibrium, so longer times or removal of water may be necessary.[8]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Carefully wash the organic solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography or distillation.

Data Summary: Ester Synthesis
AlcoholMethodCatalystTypical Yield (%)Reference Principle
Methanol / EthanolFischer EsterificationH₂SO₄Good[8]
Propanol / ButanolFischer EsterificationH₂SO₄Moderate to Good[8]
Various AlcoholsFrom Acid ChloridePyridineExcellent[7][11]
Ethyl AlcoholElectrochemical ChlorinationHCl61-88%[12]

Yields are generalized or from related pyrazole systems. Actual yields may vary.

Conclusion

This compound is a valuable scaffold that can be readily derivatized. The protocols outlined above for amide and ester formation provide robust and versatile methods for generating novel analogues. These derivatives can then be evaluated for a wide range of biological activities, contributing to the discovery of new therapeutic agents and agrochemicals. Researchers can adapt these general procedures to a wide variety of amines and alcohols to build diverse chemical libraries.

References

Application Notes and Protocols for 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 173841-02-6) is a heterocyclic compound belonging to the pyrazole class of molecules.[1] Pyrazole derivatives are of significant interest in medicinal chemistry and agrochemical research due to their wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, antifungal, and anticancer properties.[2] This compound serves as a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and pesticides. Its structure, featuring a carboxylic acid group and a chlorine substituent, offers versatile handles for chemical modification.

This document provides detailed experimental protocols for the synthesis of this compound, based on established methods for analogous compounds, along with an overview of its potential applications and relevant biological pathways.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₅H₅ClN₂O₂[1]
Molecular Weight160.56 g/mol [1]
IUPAC NameThis compound[1]
CAS Number173841-02-6[1]

Synthesis Protocol

The following is a representative multi-step protocol for the synthesis of this compound. This protocol is adapted from established procedures for the synthesis of structurally related pyrazole carboxylic acids, particularly the methylation and chlorination of pyrazole precursors.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis A Ethyl 3-pyrazolecarboxylate C Ethyl 1-methyl-1H-pyrazole-5-carboxylate A->C Base, Heat B Methylating Agent (e.g., Dimethyl Carbonate) B->C D Ethyl 1-methyl-1H-pyrazole-5-carboxylate F Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate D->F Solvent E Chlorinating Agent (e.g., SO₂Cl₂) E->F G Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate I This compound G->I 1. H₂O, Heat 2. Acidification H Base (e.g., NaOH) H->I

Caption: Multi-step synthesis of this compound.

Step 1: N-Methylation of Ethyl 3-pyrazolecarboxylate

This step involves the methylation of the pyrazole ring nitrogen. Dimethyl carbonate is a greener alternative to traditional methylating agents like dimethyl sulfate.

Materials:

  • Ethyl 3-pyrazolecarboxylate

  • Dimethyl Carbonate

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of ethyl 3-pyrazolecarboxylate (1 eq.) in DMF, add potassium carbonate (2 eq.).

  • Add dimethyl carbonate (1.5 eq.) to the mixture.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the organic phase under reduced pressure to obtain crude ethyl 1-methyl-1H-pyrazole-5-carboxylate, which can be purified by column chromatography.

Step 2: Chlorination of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

This step introduces the chloro-substituent at the 3-position of the pyrazole ring. Sulfuryl chloride is an effective chlorinating agent for this transformation.

Materials:

  • Ethyl 1-methyl-1H-pyrazole-5-carboxylate

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1 eq.) in dry dichloromethane under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sulfuryl chloride (1.1 eq.) dropwise to the solution.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate.

Step 3: Hydrolysis of Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

The final step is the saponification of the ethyl ester to the carboxylic acid.

Materials:

  • Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl), concentrated

Procedure:

  • Dissolve the crude ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (1 eq.) in a mixture of ethanol and water.

  • Add sodium hydroxide (2-3 eq.) and heat the mixture to reflux for 2-3 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the slow addition of concentrated HCl.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Applications in Drug Discovery and Agrochemicals

While specific applications for this compound are not extensively documented in peer-reviewed literature, its structural motifs are present in numerous biologically active compounds. It serves as a key intermediate in the synthesis of novel therapeutic agents and agrochemicals.

Application AreaPotential UseRationale
Medicinal Chemistry Synthesis of anti-inflammatory, anticancer, and antimicrobial agents.The pyrazole core is a well-known pharmacophore. The carboxylic acid allows for amide coupling to generate libraries of compounds for screening.
Agrochemicals Precursor for insecticides and herbicides.Many commercial pesticides are pyrazole carboxamide derivatives.
Representative Biological Pathway: COX-2 Inhibition

Many pyrazole-containing compounds exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The following diagram illustrates this general mechanism.

COX_Pathway cluster_pathway Pro-inflammatory Signaling cluster_inhibition Inhibition Mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGH₂) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Carboxamide Derivative Pyrazole_Derivative->COX2 Inhibition

Caption: General mechanism of COX-2 inhibition by pyrazole derivatives.

Safety and Handling

This compound is predicted to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The primary methods for purifying this compound and related pyrazole carboxylic acids are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For achieving high purity, recrystallization is often a preferred and effective method.[1]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. For instance, in syntheses involving the hydrolysis of a corresponding ester, the unhydrolyzed ester is a common impurity. Other potential by-products could arise from side reactions during the chlorination or methylation steps of the pyrazole ring synthesis.

Q3: How can I monitor the purity of my sample during the purification process?

A3: The purity of the product can be effectively monitored using techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[2][3] TLC is a quick method to assess the number of components in a mixture, while HPLC provides quantitative information about the purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound.- Try a different solvent or a solvent mixture. For carboxylic acids, polar solvents like ethanol, isopropanol, or water can be good starting points.[1][4] - Increase the volume of the solvent.
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The solvent may also be too nonpolar.- Reheat the solution to redissolve the oil, and then allow it to cool more slowly. - Add a small amount of a more polar co-solvent. - Scratch the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration. - Cool the solution in an ice bath or refrigerator. - Add a seed crystal of the pure compound.
Low recovery of the purified product. The compound has significant solubility in the cold solvent. The volume of solvent used was excessive.- Minimize the amount of hot solvent used to dissolve the crude product. - Cool the solution for a longer period or to a lower temperature. - Consider using a different solvent in which the compound is less soluble when cold.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of the product from impurities. The chosen eluent system has incorrect polarity. The column was not packed properly.- Optimize the eluent system using TLC. A good starting point for acidic compounds is a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), often with a small amount of acetic or formic acid to keep the carboxylic acid protonated and reduce tailing. - Ensure the column is packed uniformly without any air bubbles or cracks.
The compound is stuck on the column. The compound is too polar for the chosen eluent system. The compound may be interacting strongly with the stationary phase (e.g., silica gel, which is acidic).- Gradually increase the polarity of the eluent. For a carboxylic acid, adding a small percentage of methanol or acetic acid to the eluent can help it move down the column. - Consider using a different stationary phase, such as alumina or reverse-phase silica.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. For a similar compound, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, isopropanol was used to achieve high purity (>99.5%).[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

General Acid-Base Extraction Workflow

This method is useful for separating the acidic product from neutral or basic impurities.

G A Crude Product (in an organic solvent like ethyl acetate) B Add aqueous base (e.g., NaHCO3 solution) and shake in a separatory funnel. A->B C Aqueous Layer (contains the deprotonated carboxylate salt) B->C Separate layers D Organic Layer (contains neutral and basic impurities) B->D Separate layers E Acidify the aqueous layer with a strong acid (e.g., HCl) to pH ~2. C->E F Precipitated pure product E->F G Collect by filtration, wash with cold water, and dry. F->G H Pure this compound G->H

Caption: Workflow for purification by acid-base extraction.

Troubleshooting Logic

G start Start: Crude Product Analysis (TLC/HPLC) purity_check Is the purity acceptable? start->purity_check end End: Pure Product purity_check->end Yes impurity_type What is the nature of the main impurity? purity_check->impurity_type No recrystallize Attempt Recrystallization recrystallize->purity_check column Perform Column Chromatography column->purity_check extraction Perform Acid-Base Extraction extraction->purity_check impurity_type->recrystallize Similar polarity impurity_type->column Different polarity impurity_type->extraction Neutral/Basic

Caption: Decision-making flowchart for selecting a purification method.

References

Technical Support Center: Synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of this compound?

A1: Based on typical synthetic routes, several classes of impurities can be encountered. These primarily include unreacted starting materials, intermediates, byproducts from side reactions, and degradation products. The specific impurities will depend on the chosen synthetic pathway. A common route involves the cyclization of a β-ketoester with methylhydrazine, followed by chlorination and hydrolysis.

Q2: Can you provide a summary of potential impurities and their sources?

A2: Certainly. The following table summarizes the most probable impurities, their potential sources, and their chemical structures.

Impurity NameStructurePotential Source(s)
Starting Materials & Intermediates
Ethyl 2-chloro-3-oxobutanoatehttps://chart.googleapis.com/chart?cht=image&chs=150x100&chld=L0&chof=png&cht=tx&chl=%5Ctext%7BEthyl%202-chloro-3-oxobutanoate%7D" alt="Chemical structure for Ethyl 2-chloro-3-oxobutanoate">
Methylhydrazinehttps://chart.googleapis.com/chart?cht=image&chs=150x100&chld=L0&chof=png&cht=tx&chl=%5Ctext%7BMethylhydrazine%7D" alt="Chemical structure for Methylhydrazine">
Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylatehttps://chart.googleapis.com/chart?cht=image&chs=200x120&chld=L0&chof=png&cht=tx&chl=%5Ctext%7BEthyl%203-chloro-1-methyl-1H-pyrazole-5-carboxylate%7D" alt="Chemical structure for Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate">
Isomeric Impurities
5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acidhttps://chart.googleapis.com/chart?cht=image&chs=200x120&chld=L0&chof=png&cht=tx&chl=%5Ctext%7B5-Chloro-1-methyl-1H-pyrazole-3-carboxylic%20acid%7D" alt="Chemical structure for 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid">
Over-reaction/Side-reaction Products
Dichloro-1-methyl-1H-pyrazole-5-carboxylic acidhttps://chart.googleapis.com/chart?cht=image&chs=200x120&chld=L0&chof=png&cht=tx&chl=%5Ctext%7BDichloro-1-methyl-1H-pyrazole-5-carboxylic%20acid%7D" alt="Chemical structure for Dichloro-1-methyl-1H-pyrazole-5-carboxylic acid">
Degradation Products
3-Hydroxy-1-methyl-1H-pyrazole-5-carboxylic acidhttps://chart.googleapis.com/chart?cht=image&chs=200x120&chld=L0&chof=png&cht=tx&chl=%5Ctext%7B3-Hydroxy-1-methyl-1H-pyrazole-5-carboxylic%20acid%7D" alt="Chemical structure for 3-Hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid">

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Presence of significant amounts of unreacted starting materials in the crude product.

  • Possible Cause: Incomplete reaction due to insufficient reaction time, suboptimal temperature, or inefficient mixing.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

    • Optimize Reaction Time: Extend the reaction time until the starting materials are consumed.

    • Adjust Temperature: Gradually increase the reaction temperature within the limits of the stability of reactants and products.

    • Improve Mixing: Ensure efficient stirring, especially for heterogeneous mixtures.

Problem 2: Formation of the isomeric impurity, 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

  • Possible Cause: The cyclization reaction between the β-ketoester and methylhydrazine is not fully regioselective.

  • Troubleshooting Steps:

    • Choice of Starting Materials: The regioselectivity of the Knorr pyrazole synthesis can be influenced by the nature of the substituents on the dicarbonyl compound.[1]

    • Control of Reaction Conditions: Varying the reaction solvent, temperature, and the presence of a catalyst can influence the ratio of isomers formed.

    • Purification: Develop a robust purification method, such as column chromatography or recrystallization, to separate the desired isomer from the unwanted one. HPLC methods can be developed to monitor the separation efficiency.

Problem 3: Incomplete hydrolysis of the ester intermediate.

  • Possible Cause: Insufficient amount of hydrolyzing agent (e.g., NaOH or KOH), inadequate reaction time, or low reaction temperature.

  • Troubleshooting Steps:

    • Stoichiometry of Base: Ensure a sufficient molar excess of the base is used to drive the hydrolysis to completion.

    • Reaction Time and Temperature: Increase the reaction time and/or temperature. Monitor the disappearance of the ester peak by HPLC or GC.

    • Solvent System: The choice of solvent can affect the rate of hydrolysis. A co-solvent system (e.g., water/ethanol) may be necessary to ensure the solubility of both the ester and the base.

Experimental Protocols

1. Synthesis of Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (Intermediate)

This protocol is a general representation and may require optimization.

  • Step 1: Pyrazole Ring Formation:

    • To a solution of ethyl 2-chloro-3-oxobutanoate in a suitable solvent (e.g., ethanol), add methylhydrazine dropwise at a controlled temperature (e.g., 0-10 °C).

    • Allow the reaction to stir at room temperature for a specified time, monitoring by TLC or HPLC until the starting materials are consumed.

    • Remove the solvent under reduced pressure. The crude product is a mixture of regioisomeric pyrazole esters.

  • Step 2: Chlorination (if starting from a non-chlorinated precursor):

    • If the synthesis starts from a precursor without the chloro group at the 3-position, a chlorination step using a reagent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) would be necessary. This step requires careful control of stoichiometry and temperature to avoid over-chlorination.

2. Hydrolysis to this compound

  • Dissolve the crude ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (or another suitable base) and heat the mixture to reflux.

  • Monitor the reaction by HPLC until the ester is no longer detected.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

3. Analytical Method: HPLC for Purity Assessment

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a suitable wavelength (e.g., 220-254 nm).

  • Sample Preparation: Dissolve a known amount of the sample in a suitable diluent (e.g., mobile phase).

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. The relative peak areas can be used to estimate the purity. For Mass-Spec (MS) compatible applications, volatile buffers like formic acid or ammonium formate should be used.[2]

Visualizations

Synthesis and Impurity Formation Pathway

G Start Ethyl 2-chloro-3-oxobutanoate + Methylhydrazine Cyclization Cyclization (Knorr Synthesis) Start->Cyclization Ester Ethyl 3-chloro-1-methyl-1H- pyrazole-5-carboxylate Cyclization->Ester Isomer 5-Chloro-1-methyl-1H- pyrazole-3-carboxylate (Isomer) Cyclization->Isomer Side Reaction Hydrolysis Hydrolysis Ester->Hydrolysis OverChlorination Dichloro-pyrazole (Over-chlorination) Ester->OverChlorination Harsh Chlorination (if applicable) UnreactedEster Unreacted Ester Ester->UnreactedEster Incomplete Hydrolysis Product 3-Chloro-1-methyl-1H- pyrazole-5-carboxylic acid Hydrolysis->Product Degradation 3-Hydroxy-pyrazole (Degradation) Product->Degradation Hydrolysis of Cl

Caption: Synthetic pathway and potential impurity formation.

Troubleshooting Workflow for Low Purity

G Start Low Purity of Final Product Detected by HPLC/NMR Identify Identify Impurities by LC-MS or NMR Start->Identify Unreacted Unreacted Starting Materials/Intermediates? Identify->Unreacted Isomers Isomeric Impurities? Unreacted->Isomers No OptimizeReaction Optimize Reaction: - Time - Temperature - Stoichiometry Unreacted->OptimizeReaction Yes SideProducts Side-Reaction/ Degradation Products? Isomers->SideProducts No OptimizeCyclization Optimize Cyclization: - Solvent - Temperature Isomers->OptimizeCyclization Yes OptimizeConditions Optimize Conditions: - Milder Reagents - Purification SideProducts->OptimizeConditions Yes End Achieve Desired Purity OptimizeReaction->End OptimizeCyclization->End OptimizeConditions->End

Caption: Troubleshooting workflow for low product purity.

References

Technical Support Center: Synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of this important intermediate. Below you will find a comprehensive set of troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, complete with detailed experimental protocols and comparative data to enhance your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A practical and common synthetic pathway involves a multi-step process beginning with the formation of a pyrazole ester, followed by N-methylation, chlorination, and subsequent hydrolysis to the desired carboxylic acid. This approach allows for controlled introduction of the required substituents onto the pyrazole ring.

Q2: I am observing the formation of isomeric byproducts. What are the likely causes and how can this be mitigated?

A2: The formation of regioisomers is a frequent challenge, particularly during the N-methylation of the pyrazole ring. The use of unsymmetrical starting materials can also lead to isomeric products during the initial cyclization. To enhance regioselectivity, careful selection of reagents and reaction conditions is crucial. For N-methylation, the choice of solvent can significantly influence the outcome.

Q3: My yields are consistently low. What are the primary factors to investigate?

A3: Low yields can be attributed to several factors including incomplete reactions, the formation of side products, or degradation of the product under the reaction conditions. It is essential to monitor the reaction progress closely, ensure the purity of starting materials, and optimize reaction parameters such as temperature, reaction time, and catalyst loading.

Troubleshooting Guide

Issue 1: Low Yield in Pyrazole Ring Formation

Question: During the initial cyclocondensation to form the pyrazole ring, my yield is significantly lower than expected. What are the potential causes and solutions?

Answer:

Low yields in the Knorr pyrazole synthesis or related cyclizations can often be traced back to several key areas:

  • Incomplete Reaction: The condensation reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. The use of a microwave reactor can sometimes improve yields and reduce reaction times.

  • Suboptimal pH: The reaction is sensitive to pH.

    • Solution: A catalytic amount of a weak acid, such as acetic acid, is often beneficial to facilitate the initial hydrazone formation. However, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity, while strongly basic conditions can promote side reactions.

  • Side Product Formation: The formation of stable intermediates, such as hydroxylpyrazolidines, may occur and not readily dehydrate to the final pyrazole.

    • Solution: Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, can promote the formation of the desired aromatic pyrazole.

Issue 2: Poor Regioselectivity during N-Methylation

Question: I am obtaining a mixture of N1 and N2 methylated pyrazole isomers. How can I improve the selectivity for the desired 1-methyl isomer?

Answer:

Achieving high regioselectivity in the N-methylation of pyrazoles is a common challenge. The following strategies can be employed to favor the desired N1-methylation:

  • Solvent Choice: The solvent can have a dramatic effect on regioselectivity.

    • Solution: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve the regioselectivity in favor of the N1 isomer.

  • Sterically Hindered Methylating Agents: The steric bulk of the methylating agent can influence the site of attack.

    • Solution: While standard methylating agents like dimethyl sulfate or methyl iodide are common, exploring sterically bulkier reagents might offer improved selectivity in some cases.

Issue 3: Inefficient Chlorination or Multiple Chlorination Products

Question: My chlorination step is resulting in a low yield of the desired 3-chloro product, and I'm observing starting material and/or dichlorinated byproducts. How can I optimize this step?

Answer:

The chlorination of the pyrazole ring requires careful control to achieve high selectivity and yield.

  • Choice of Chlorinating Agent: Different chlorinating agents exhibit varying reactivity and selectivity.

    • Solution: Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent. Other options include a mixture of hydrochloric acid and hydrogen peroxide, or electrochemical chlorination. The choice of reagent will depend on the substrate and available equipment.

  • Reaction Conditions: Temperature and reaction time are critical parameters.

    • Solution: Start the reaction at a low temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS to avoid over-chlorination.

  • Stoichiometry: The molar ratio of the chlorinating agent to the pyrazole substrate is crucial.

    • Solution: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the chlorinating agent. A large excess can lead to the formation of dichlorinated and other polychlorinated byproducts.

Issue 4: Difficulty in Hydrolyzing the Pyrazole Ester

Question: The final hydrolysis of the ethyl ester to the carboxylic acid is sluggish or incomplete. What conditions can be used to improve this transformation?

Answer:

The hydrolysis of pyrazole esters, which can be sterically hindered, may require more forcing conditions than simple esters.

  • Basic Hydrolysis: This is the most common method.

    • Solution: Use an excess of a strong base like sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent such as methanol or ethanol. Heating the reaction mixture to reflux is often necessary.

  • Acidic Hydrolysis: An alternative to basic hydrolysis.

    • Solution: Refluxing the ester in the presence of a strong acid like hydrochloric acid or sulfuric acid in an aqueous solution can also effect hydrolysis. This method is useful if the molecule contains base-sensitive functional groups.

  • Non-aqueous Conditions: For particularly stubborn esters, non-aqueous hydrolysis can be effective.

    • Solution: A method using potassium tert-butoxide and a stoichiometric amount of water in an anhydrous solvent like DMSO has been shown to be effective for the hydrolysis of hindered esters at room temperature.

Experimental Protocols

Proposed Synthetic Pathway

Synthetic_Pathway A 1,3-Dicarbonyl Compound C Ethyl 1-methyl-1H-pyrazole-5-carboxylate A->C Cyclocondensation B Methylhydrazine B->C E Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate C->E Chlorination D Chlorinating Agent (e.g., SO2Cl2) D->E G This compound E->G Hydrolysis F Base (e.g., NaOH) or Acid (e.g., HCl) F->G

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate
  • To a solution of a suitable 1,3-dicarbonyl ester (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure ethyl 1-methyl-1H-pyrazole-5-carboxylate.

Protocol 2: Chlorination of Ethyl 1-methyl-1H-pyrazole-5-carboxylate
  • Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a cold saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate can be purified by column chromatography.

Protocol 3: Hydrolysis of Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
  • Dissolve ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Add an excess of sodium hydroxide (3.0-5.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Data on Reaction Yields

The following tables summarize reported yields for similar chlorination and hydrolysis reactions, which can serve as a benchmark for optimizing the synthesis of this compound.

Table 1: Comparison of Chlorination Methods for Pyrazole Derivatives

Chlorinating AgentSubstrateSolventTemperature (°C)Yield (%)
SO₂Cl₂Ethyl 1-methyl-pyrazole-5-carboxylateDichloromethane0 - RT~85-95
HCl / H₂O₂Ethyl 1-methyl-3-ethyl-pyrazole-5-carboxylateDichloroethane20 - 70up to 95.2
ElectrochemicalEthyl 1-methyl-3-ethyl-pyrazole-5-carboxylateAcetonitrile/HCl0 - 4061.6 - 87.9

Table 2: Comparison of Hydrolysis Conditions for Pyrazole Esters

Base/AcidSubstrateSolventTemperature (°C)Yield (%)
NaOHEthyl 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylateaq. MethanolRT>90
LiOHMethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylateEthanol/Water5095
HClGeneric Pyrazole EsterWaterRefluxVariable

Troubleshooting Workflow

Troubleshooting_Yield start Low Yield Observed check_sm Check Starting Material Purity start->check_sm impure_sm Purify Starting Materials (Distillation, Recrystallization) check_sm->impure_sm Impure check_reaction Analyze Reaction Mixture (TLC/LC-MS) check_sm->check_reaction Pure end Improved Yield impure_sm->end incomplete Incomplete Reaction check_reaction->incomplete side_products Side Products Detected check_reaction->side_products incomplete->side_products No optimize_incomplete Optimize Reaction Conditions: - Increase Time/Temperature - Adjust Catalyst incomplete->optimize_incomplete Yes identify_side_products Identify Side Products (NMR, MS) side_products->identify_side_products Yes optimize_incomplete->end isomers Isomers Formed? identify_side_products->isomers other_byproducts Other Byproducts? identify_side_products->other_byproducts isomers->other_byproducts No optimize_regio Optimize for Regioselectivity: - Change Solvent (e.g., TFE) - Modify Reagents isomers->optimize_regio Yes optimize_conditions Adjust Reaction Conditions: - Lower Temperature - Control Stoichiometry other_byproducts->optimize_conditions Yes optimize_regio->end optimize_conditions->end

Caption: A logical workflow for troubleshooting low reaction yield.

Technical Support Center: Synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway involves a three-step process:

  • Synthesis of a 1-methyl-1H-pyrazole-5-carboxylate ester: This is typically achieved through the cyclocondensation of a β-ketoester with a methylhydrazine derivative.

  • Chlorination of the pyrazole ring: The ester from the previous step is chlorinated at the 3-position. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂) or a mixture of hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂).

  • Hydrolysis of the ester: The resulting chloro-ester is hydrolyzed to the final carboxylic acid product, usually under acidic or basic conditions.

Q2: What are the critical parameters to control during the chlorination step?

A2: The chlorination step is crucial for obtaining a high yield and purity of the desired product. Key parameters to control include:

  • Temperature: Exothermic reactions are common, and temperature control is essential to prevent over-chlorination and other side reactions.

  • Stoichiometry of the chlorinating agent: Using an excess of the chlorinating agent can lead to the formation of dichlorinated byproducts.

  • Reaction time: Prolonged reaction times can also contribute to the formation of impurities.

Q3: Are there greener alternatives to traditional chlorinating agents like sulfuryl chloride?

A3: Yes, a mixture of hydrochloric acid and hydrogen peroxide is a more environmentally friendly option that avoids the generation of sulfurous gas byproducts. Electrochemical chlorination is another green alternative that minimizes the use of corrosive reagents.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield of the desired this compound.

Possible Cause Suggested Solution
Incomplete Chlorination - Monitor the reaction progress using TLC or HPLC to ensure full conversion of the starting material. - If using HCl/H₂O₂, ensure the concentrations and stoichiometry are correct.
Incomplete Hydrolysis - Ensure sufficient reaction time and appropriate temperature for the hydrolysis step. - For basic hydrolysis, ensure at least two equivalents of base are used to drive the reaction to completion. For acidic hydrolysis, ensure a sufficient concentration of acid.
Product Loss During Workup - Optimize the extraction and purification steps. Ensure the pH is correctly adjusted during the workup to precipitate the carboxylic acid fully.
Decarboxylation of the Product - Avoid excessive temperatures during the final steps of the synthesis and purification, particularly if acidic or basic conditions are present.

Problem 2: Presence of significant impurities in the final product.

Impurity Possible Cause of Formation Troubleshooting and Prevention
Unreacted 1-methyl-1H-pyrazole-5-carboxylic acid Incomplete chlorination.- Increase the reaction time or temperature of the chlorination step cautiously. - Ensure the chlorinating agent is active and used in the correct stoichiometric amount.
3,4-Dichloro-1-methyl-1H-pyrazole-5-carboxylic acid Over-chlorination of the pyrazole ring.- Carefully control the stoichiometry of the chlorinating agent. - Maintain a low reaction temperature during the addition of the chlorinating agent.
Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate Incomplete hydrolysis of the ester intermediate.- Extend the hydrolysis reaction time or increase the concentration of the acid or base. - Ensure adequate heating is applied during the hydrolysis step.
1-Methyl-1H-pyrazole-3-carboxylic acid Decarboxylation of the starting material or product.- Avoid high temperatures, especially in the presence of strong acids or bases.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound.

Parameter Chlorination with SO₂Cl₂ Chlorination with HCl/H₂O₂ Ester Hydrolysis (Basic) Ester Hydrolysis (Acidic)
Temperature 0-25 °C20-65 °C50-100 °C80-100 °C
Reaction Time 1-4 hours5-8 hours2-12 hours4-16 hours
Key Reagents Sulfuryl chloride35-40% HCl, 30-40% H₂O₂NaOH or LiOHConcentrated HCl or H₂SO₄
Typical Yield 70-85%75-90%>90%>90%
Common Byproducts Dichlorinated pyrazoles, SO₂/HCl gasDichlorinated pyrazolesUnreacted esterUnreacted ester, potential for decarboxylation at higher temperatures

Experimental Protocols

Protocol 1: Chlorination of Ethyl 1-methyl-1H-pyrazole-5-carboxylate with HCl/H₂O₂

  • In a well-ventilated fume hood, dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate in a suitable organic solvent such as dichloroethane.

  • Add concentrated hydrochloric acid (e.g., 37%) to the solution.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add hydrogen peroxide (e.g., 35%) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 5-7 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with the workup, which typically involves neutralization and extraction of the product.

Protocol 2: Hydrolysis of Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

  • Dissolve the ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) in water.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis Start β-Ketoester + Methylhydrazine Ester Ethyl 1-methyl-1H- pyrazole-5-carboxylate Start->Ester Cyclocondensation Chloro_Ester Ethyl 3-chloro-1-methyl-1H- pyrazole-5-carboxylate Ester->Chloro_Ester SOCl₂ or HCl/H₂O₂ Final_Product 3-Chloro-1-methyl-1H- pyrazole-5-carboxylic acid Chloro_Ester->Final_Product NaOH or H₂SO₄

Caption: Synthetic pathway for this compound.

Side_Reactions Ester Ethyl 1-methyl-1H- pyrazole-5-carboxylate Chloro_Ester Ethyl 3-chloro-1-methyl-1H- pyrazole-5-carboxylate Ester->Chloro_Ester Main Reaction (Chlorination) Final_Product 3-Chloro-1-methyl-1H- pyrazole-5-carboxylic acid Chloro_Ester->Final_Product Main Reaction (Hydrolysis) Dichloro_Product Dichlorinated Byproduct Chloro_Ester->Dichloro_Product Side Reaction (Over-chlorination) Decarboxylated_Product Decarboxylated Byproduct Final_Product->Decarboxylated_Product Side Reaction (Decarboxylation)

Caption: Main reaction and potential side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Reaction Mixture (TLC, HPLC, NMR) Start->Analysis Impurity_ID Identify Major Impurities Analysis->Impurity_ID Unreacted_SM Unreacted Starting Material Impurity_ID->Unreacted_SM Starting Material Detected Over_Chlorination Over-chlorination Impurity_ID->Over_Chlorination Dichlorinated Product Detected Incomplete_Hydrolysis Incomplete Hydrolysis Impurity_ID->Incomplete_Hydrolysis Ester Intermediate Detected Decarboxylation Decarboxylation Impurity_ID->Decarboxylation Decarboxylated Product Detected Optimize_Chlorination Optimize Chlorination: - Check reagent stoichiometry - Control temperature Unreacted_SM->Optimize_Chlorination Over_Chlorination->Optimize_Chlorination Optimize_Hydrolysis Optimize Hydrolysis: - Increase reaction time/temp - Check base/acid concentration Incomplete_Hydrolysis->Optimize_Hydrolysis Control_Temp Control Temperature: - Avoid excessive heat during hydrolysis and workup Decarboxylation->Control_Temp

Caption: Troubleshooting workflow for synthesis optimization.

References

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, addressing common issues researchers may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Several sources recommend refrigeration at 2-8°C.[3] To prevent potential degradation from atmospheric components, storage under an inert atmosphere (e.g., argon or nitrogen) is also advised.[3]

Q2: Is this compound sensitive to light or moisture?

A2: While specific photostability data is not available, it is good laboratory practice to protect all chemicals from direct sunlight. The compound should be protected from moisture; therefore, it is crucial to keep the container tightly closed.[1]

Q3: What materials are incompatible with this compound?

A3: You should avoid contact with strong oxidizing agents. While not specified for this exact compound, related pyrazole derivatives may also be incompatible with strong bases, amines, and strong reducing agents.

Q4: What are the potential signs of degradation?

A4: Visual signs of degradation can include a change in color or texture of the solid material. For solutions, the appearance of precipitates or a color change may indicate degradation. A decrease in performance in your experiments (e.g., lower than expected reaction yield or biological activity) can also be an indicator. Purity can be verified using analytical techniques like High-Performance Liquid Chromatography (HPLC).

Q5: What are the known hazardous decomposition products?

A5: When heated to decomposition, this compound may emit toxic fumes, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2]

Storage Conditions Summary

For easy reference, the recommended storage conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)[3]To minimize the rate of potential degradation reactions.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)[3]To prevent oxidation and reaction with atmospheric moisture.
Light Protect from LightTo avoid potential photochemical degradation.
Container Tightly Sealed, Dry Container[1][2]To prevent moisture absorption and contamination.
Location Cool, Dry, Well-Ventilated Area[1]To ensure a stable environment and safety.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Problem 1: The compound has changed color (e.g., from white/off-white to yellow/brown).

  • Potential Cause: This may be a sign of degradation due to improper storage, such as exposure to air, light, or elevated temperatures over time.

  • Solution:

    • Verify the purity of the material using a suitable analytical method, such as HPLC or NMR spectroscopy, comparing it to a reference standard if available.

    • If the purity is compromised, it is recommended to use a fresh batch of the compound for sensitive experiments.

    • Review your storage procedures to ensure they align with the recommendations (cool, dry, dark, inert atmosphere).

Problem 2: Inconsistent or poor results in a reaction where the compound is a starting material.

  • Potential Cause: This could be due to a loss of purity or reactivity of the compound. The presence of impurities, including degradation products, can interfere with the reaction.

  • Solution:

    • Confirm the identity and purity of your starting material.

    • Ensure the compound is fully dissolved in the reaction solvent. Incomplete dissolution can lead to inconsistent results.

    • Use a fresh, unopened sample of the compound to see if the issue persists. This will help determine if the problem lies with the stored material.

Problem 3: The compound is difficult to dissolve.

  • Potential Cause: this compound is a solid. Its solubility will depend on the chosen solvent. Degradation can sometimes lead to the formation of less soluble impurities.

  • Solution:

    • Consult literature for appropriate solvents for your specific application.

    • Use gentle heating or sonication to aid dissolution, provided this will not compromise the compound or other reactants.

    • If solubility issues persist with a previously reliable solvent, it may be another indication of compound degradation and impurity.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a logical workflow for handling the compound upon receipt and for troubleshooting potential stability-related issues.

G Workflow for Handling and Troubleshooting cluster_receipt Upon Receipt cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting Receipt Receive Compound Inspect Inspect for Color Change Receipt->Inspect Store Store at 2-8°C under Inert Atmosphere in Dark Inspect->Store Looks OK BadColor Color Change Noted? Inspect->BadColor Color Changed Prep Prepare for Experiment Store->Prep CheckSol Check Solubility & Appearance Prep->CheckSol Proceed Proceed with Experiment CheckSol->Proceed Dissolves Clear SolIssue Solubility Issue? CheckSol->SolIssue Issue Noted BadResult Inconsistent Results? Proceed->BadResult BadResult->Proceed PurityCheck Check Purity (e.g., HPLC, NMR) BadResult->PurityCheck Yes OrderNew Order Fresh Compound PurityCheck->OrderNew Purity Low ReviewStorage Review Storage Conditions PurityCheck->ReviewStorage Purity OK, check other params BadColor->PurityCheck SolIssue->PurityCheck

Caption: Logical workflow for compound handling and troubleshooting.

References

Handling and safety precautions for 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Harmful if swallowed [1][2]

  • Causes skin irritation [1][2][3]

  • Causes serious eye irritation [1][2][3]

  • May cause respiratory irritation [1][2][3][4]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure personal safety, the following PPE should be worn:

  • Eye/Face Protection: Chemical safety goggles or glasses that meet EN 166 standards are necessary.[3] Ensure an eyewash station is readily accessible.[3][5]

  • Skin Protection: Wear a protective suit that covers all skin and compatible chemical-resistant gloves (e.g., nitrile rubber).[1] Always inspect gloves before use and use a proper glove removal technique.[1][4]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable particle filter.[1][4][5] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3][6]

Q3: How should I properly store this compound?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][9][10] It is recommended to store it under an inert atmosphere at 2-8°C.[1] Keep it away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[3][5]

Q4: What should I do in case of accidental exposure?

A4: Immediate action is crucial in case of exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][4][5] Remove contact lenses if present and easy to do.[3][7] Seek immediate medical attention.[1][5]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][3][5] If skin irritation persists, consult a physician.[5][9] Contaminated clothing should be removed and washed before reuse.[3][6]

  • Inhalation: Move the person to fresh air.[1][3][5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][5] Seek medical attention.[1][4]

  • Ingestion: Rinse mouth with water.[1][3][4] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[1][4] Call a physician or poison control center immediately.[3][6]

Q5: What are the known incompatibilities of this chemical?

A5: Avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents.[3][5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound has discolored or degraded Improper storage (exposure to moisture, light, or incompatible materials)Ensure the compound is stored in a tightly sealed container, in a cool, dry, and dark place, and away from incompatible substances. Consider storing under an inert atmosphere.[1][4]
Poor solubility in a solvent The compound is sparingly soluble in some solvents.3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[8] Consider using a more suitable solvent for your application.
Unexpected side reactions in an experiment Reactivity with other reagents or instability under reaction conditions.The carboxylic acid group can undergo esterification, amidation, and decarboxylation. The chloro-substituted pyrazole ring can participate in electrophilic substitution reactions.[11] Review your reaction scheme for potential incompatibilities.

Quantitative Data Summary

Property Value Source
Molecular Formula C5H5ClN2O2[1][2]
Molecular Weight 160.56 g/mol [2]
GHS Hazard Statements H302, H315, H319, H335[1][2]

Experimental Protocols & Workflows

Spill Response Protocol

In the event of a spill, a calm and methodical response is essential to ensure safety and minimize environmental contamination. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_decon Decontamination & Disposal cluster_report Reporting Evacuate Evacuate non-essential personnel Ventilate Ensure adequate ventilation Evacuate->Ventilate Ignition Remove all sources of ignition Ventilate->Ignition PPE Wear appropriate PPE Ignition->PPE Contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) PPE->Contain Collect Carefully collect and place in a sealed container Contain->Collect Decontaminate Clean the spill area thoroughly Collect->Decontaminate Dispose Dispose of waste according to local regulations Decontaminate->Dispose Report Report the incident to the appropriate personnel Dispose->Report

Caption: Workflow for handling a chemical spill.

References

Troubleshooting failed reactions of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in a low yield. What are the potential causes and solutions?

Low yields in amide coupling reactions involving this substrate can arise from several factors, often related to the reduced nucleophilicity of the amine, suboptimal activation of the carboxylic acid, or side reactions. The electron-withdrawing nature of the chloro and pyrazole groups can decrease the reactivity of the carboxylic acid.[1]

Potential Causes:

  • Poor activation of the carboxylic acid: Standard coupling reagents may not be efficient enough.

  • Low nucleophilicity of the amine: Sterically hindered or electron-deficient amines can be poor nucleophiles.

  • Side reactions: Decarboxylation of the pyrazole carboxylic acid at elevated temperatures can be a competing reaction.[2]

  • Hydrolysis of the activated acid or acyl chloride: Presence of moisture in the reaction can lead to the formation of the starting carboxylic acid.

  • Poor solubility of starting materials: Incomplete dissolution of either the carboxylic acid or the amine can lead to a sluggish or incomplete reaction.

Troubleshooting Strategies:

  • Choice of Coupling Reagent: For challenging couplings, consider using more potent activating agents like HATU, HBTU, or PyBOP in the presence of a non-nucleophilic base such as DIEA.

  • Reaction Conditions: Optimize the reaction temperature. While heating can sometimes improve yields, be mindful of the potential for decarboxylation. Running the reaction at room temperature for a longer duration might be beneficial.

  • Excess Reagents: Using a slight excess (1.1-1.5 equivalents) of the amine can help drive the reaction to completion, especially if the amine is not a limiting reagent.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous to prevent hydrolysis of the activated species.

  • Solvent Choice: Use a polar aprotic solvent like DMF or NMP to ensure good solubility of the reactants.

Q2: I am observing the formation of an unknown impurity in my esterification reaction. What could it be and how can I avoid it?

A common side reaction in the esterification of pyrazole carboxylic acids is decarboxylation, especially under harsh acidic or basic conditions and high temperatures.[1][2] This would result in the formation of 3-chloro-1-methyl-1H-pyrazole.

Potential Side Products and Avoidance Strategies:

Potential Side ProductFormation ConditionsAvoidance Strategy
3-chloro-1-methyl-1H-pyrazoleHigh temperature, strong acid or baseUse milder reaction conditions. For Fischer esterification, use a catalytic amount of a milder acid like p-TsOH and moderate temperatures.[3] Alternatively, convert the carboxylic acid to the acyl chloride first and then react with the alcohol at a lower temperature.
Unreacted Starting MaterialInsufficient reaction time or catalystIncrease the reaction time or the amount of acid catalyst. Ensure removal of water using a Dean-Stark apparatus for Fischer esterification.

Q3: My attempt to form the acyl chloride using thionyl chloride resulted in a dark-colored, complex mixture. What went wrong?

The formation of a dark, complex mixture when treating this compound with thionyl chloride can indicate decomposition. Pyrazole rings, especially those with electron-withdrawing groups, can be sensitive to strong acids and high temperatures.

Troubleshooting Acyl Chloride Formation:

  • Temperature Control: Perform the reaction at a lower temperature. Start at 0°C and allow the reaction to slowly warm to room temperature. Avoid excessive heating.

  • Use of a Milder Reagent: Consider using oxalyl chloride with a catalytic amount of DMF. This is often a milder and more effective method for preparing acyl chlorides.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is suitable for coupling this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1 eq) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere.

  • Add HATU (1.1 eq) and DIEA (2.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Fischer Esterification

This protocol describes the esterification of this compound with an alcohol.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol - used as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

Procedure:

  • Suspend this compound (1 eq) in the desired alcohol (a large excess).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. A Dean-Stark apparatus can be used to remove the water formed during the reaction.[3]

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude ester by column chromatography.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Synthesis

Coupling ReagentBaseSolventTypical Yield RangeNotes
EDC/HOBtDIEADMF40-70%A common and cost-effective choice, but may be less effective for challenging substrates.
HATUDIEADMF60-95%Highly effective for sterically hindered or electron-deficient amines.
PyBOPDIEADMF/CH₂Cl₂55-90%Another potent coupling reagent, useful for a wide range of substrates.
SOCl₂ (via acyl chloride)Pyridine or Et₃NCH₂Cl₂ or Toluene50-85%Two-step process; requires careful handling of thionyl chloride.

Yields are approximate and highly dependent on the specific amine used.

Visualizations

experimental_workflow cluster_activation Acid Activation cluster_coupling Coupling Reaction A 3-Chloro-1-methyl-1H- pyrazole-5-carboxylic acid B Activate with Coupling Reagent (e.g., HATU, SOCl₂) A->B C Activated Intermediate (e.g., Acyl Chloride) B->C D Add Amine or Alcohol C->D Proceed to Coupling E Reaction Mixture D->E F Work-up & Purification E->F G Final Product (Amide or Ester) F->G

Figure 1. General experimental workflow for amide or ester synthesis.

troubleshooting_flowchart cluster_low_yield Low Yield cluster_impurity Impurity Start Reaction Failed (Low Yield/Impurity) Q1 Identify the issue: Low Yield or Impurity? Start->Q1 LY1 Check Reagent Quality & Anhydrous Conditions Q1->LY1 Low Yield I1 Characterize Impurity (LC-MS, NMR) Q1->I1 Impurity LY2 Optimize Coupling Reagent (e.g., use HATU) LY1->LY2 LY3 Adjust Stoichiometry (excess amine) LY2->LY3 LY4 Modify Temperature & Reaction Time LY3->LY4 I2 Hypothesize Side Reaction (e.g., Decarboxylation) I1->I2 I3 Modify Conditions to Avoid (e.g., lower temperature) I2->I3

Figure 2. A logical troubleshooting flowchart for failed reactions.

signaling_pathway cluster_kinase_cascade Kinase Signaling Cascade cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyrazole-based Inhibitor (e.g., derivative of 3-Chloro-1-methyl-1H-pyrazole- 5-carboxylic acid) Inhibitor->Raf Inhibition

Figure 3. Representative signaling pathway showing potential inhibition by a pyrazole derivative.

References

Technical Support Center: Optimization of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrazole synthesis. All quantitative data is presented in structured tables for easy comparison, and detailed experimental protocols for key reactions are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazoles?

A1: The most prevalent method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative. The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used example. Other significant methods include 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.

Q2: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, side reactions, product degradation, or purification losses. To troubleshoot this, you can try the following:

  • Extend the reaction time or increase the temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed. For many condensation reactions, heating under reflux or using microwave-assisted synthesis can improve yields and reduce reaction times.

  • Optimize the catalyst: The choice and amount of acid or base catalyst are critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid like acetic acid are often used.

  • Control stoichiometry: Carefully controlling the ratio of your reactants can minimize the formation of unwanted side products.

  • Select an appropriate solvent: The choice of solvent can significantly influence the reaction pathway and minimize side product formation.

  • Employ milder workup conditions: If your synthesized pyrazole is unstable, consider using milder conditions during the workup procedure to prevent degradation.

Q3: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?

A3: The formation of regioisomeric mixtures is a common issue, particularly when using unsymmetrical 1,3-dicarbonyl compounds. Regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions. To improve regioselectivity, consider the following strategies:

  • Solvent Selection: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some cases.[1]

  • pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine.

  • Catalyst Choice: The catalyst can also direct the reaction towards a specific regioisomer.

Q4: What are the best practices for purifying pyrazole compounds?

A4: The most common techniques for purifying pyrazoles are recrystallization and column chromatography.

  • Recrystallization: This is a highly effective method for purifying solid pyrazoles. The choice of solvent is crucial and depends on the polarity of your compound. Common solvents include ethanol, methanol, and ethyl acetate. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.

  • Column Chromatography: For compounds that are difficult to recrystallize or for separating mixtures of isomers, silica gel column chromatography is a powerful tool. A solvent system is chosen based on the polarity of the compounds to be separated, often determined by preliminary TLC analysis.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Incorrect reaction temperature or time- Inactive catalyst- Poor quality of starting materials- Monitor reaction by TLC to determine optimal time and temperature.- Use a fresh or different catalyst.- Ensure the purity of 1,3-dicarbonyl and hydrazine starting materials.
Formation of Multiple Products/Side Reactions - Incorrect stoichiometry- Reaction temperature is too high- Unsuitable solvent- Carefully control the molar ratios of reactants.- Lower the reaction temperature.- Screen different solvents to find one that favors the desired reaction pathway.
Poor Regioselectivity - Use of unsymmetrical 1,3-dicarbonyls- Reaction conditions favor multiple pathways- Employ fluorinated solvents (TFE, HFIP) to enhance selectivity.[1]- Adjust the pH of the reaction mixture.- Experiment with different catalysts that may favor one regioisomer.
Product Degradation during Workup - Product is sensitive to acid or base- Product is thermally unstable- Use a milder workup procedure with careful pH control.- Avoid excessive heating during solvent removal.
Difficulty in Purification - Product is an oil or low-melting solid- Impurities have similar polarity to the product- Attempt to form a solid derivative for recrystallization.- Optimize the mobile phase for column chromatography to achieve better separation.

Data Presentation

Table 1: Effect of Solvent on the Yield of Pyrazole Synthesis

Entry1,3-Dicarbonyl CompoundHydrazineSolventTemperature (°C)Time (h)Yield (%)Reference
1AcetylacetonePhenylhydrazineEthanolReflux192[2]
2AcetylacetonePhenylhydrazineAcetic Acid100285[3]
3Ethyl AcetoacetatePhenylhydrazineEthanolReflux195[2]
4Ethyl BenzoylacetateHydrazine Hydrate1-Propanol/Acetic Acid100179[4]
5TrifluoroacetylacetoneMethylhydrazineHFIPRoom Temp<197 (regioisomeric ratio 97:3)[1]
6TrifluoroacetylacetoneMethylhydrazineTFERoom Temp<185 (regioisomeric ratio 85:15)[1]
7TrifluoroacetylacetoneMethylhydrazineEthanolRoom Temp<160 (regioisomeric ratio 50:50)[1]

Table 2: Comparison of Catalysts for Pyrazole Synthesis

Entry1,3-Dicarbonyl CompoundHydrazineCatalystSolventTemperature (°C)TimeYield (%)Reference
1Acetylacetone2,4-DinitrophenylhydrazineLiClO4Ethylene GlycolRoom Temp15 min95[2]
2Ethyl AcetoacetatePhenylhydrazineAcetic AcidNeatReflux1 h90[5]
3AcetylacetoneHydrazine HydrateNano-ZnOWater602 h94[2]
4VariousVariousY(NO3)3·6H2OWater5015-30 min85-95[6][7]

Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes the synthesis of Edaravone, a neuroprotective agent.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux for 1 hour.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of 30% ethyl acetate/70% hexane).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solid precipitates, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Pyrazole Synthesis

This protocol offers a rapid and efficient method for pyrazole synthesis.

Materials:

  • Aryl hydrazine hydrochloride (e.g., 4-fluorophenylhydrazine hydrochloride)

  • 3-Aminocrotononitrile

  • 1 M Hydrochloric acid

Procedure:

  • In a microwave-safe reaction vial, combine the aryl hydrazine hydrochloride (1 equivalent) and 3-aminocrotononitrile (1 equivalent).

  • Add 1 M hydrochloric acid to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short period (e.g., 10-15 minutes).[8][9]

  • After the reaction, cool the vial to room temperature.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • The product can be further purified by recrystallization if necessary.

Protocol 3: Purification by Recrystallization

Procedure:

  • Dissolve the crude pyrazole product in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • For maximum recovery, cool the flask in an ice bath.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals in a desiccator or a vacuum oven.

Mandatory Visualizations

Logical Relationships and Workflows

Troubleshooting_Workflow start Low Pyrazole Yield check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_conditions Optimize Conditions: - Increase Time - Increase Temperature - Change Catalyst incomplete->optimize_conditions Yes complete Reaction Complete incomplete->complete No optimize_conditions->start side_reactions Analyze for Side Reactions purification_loss Evaluate Purification Method side_reactions->purification_loss end Improved Yield purification_loss->end complete->side_reactions

Caption: Troubleshooting workflow for low pyrazole synthesis yields.

Experimental_Workflow start Start reactants Combine 1,3-Dicarbonyl and Hydrazine start->reactants solvent_catalyst Add Solvent and Catalyst reactants->solvent_catalyst reaction Heat and Stir (Monitor by TLC) solvent_catalyst->reaction workup Workup: - Cool Reaction - Precipitate/Extract reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification product Pure Pyrazole purification->product

Caption: General experimental workflow for pyrazole synthesis.

Signaling Pathways

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 inhibits

Caption: Mechanism of action of Celecoxib via the COX-2 pathway.[5][10][11][12][13]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Nucleus Nucleus STAT->Nucleus dimerizes and translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Ruxolitinib Ruxolitinib (Pyrazole Derivative) Ruxolitinib->JAK inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.[9][14][15][16][17][18]

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS activates BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Encorafenib Encorafenib (Pyrazole Derivative) Encorafenib->BRAF inhibits

Caption: Encorafenib targeting the MAPK signaling pathway.[8][19][20][21][22]

References

Analytical challenges in characterizing 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound?

A1: The primary analytical techniques for comprehensive characterization include High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Mass Spectrometry (MS) for molecular weight confirmation and structural elucidation, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis.

Q2: What are the key physical and chemical properties of this compound?

A2: A summary of key properties is provided in the table below.

Q3: What are some potential impurities that might be encountered during the synthesis of this compound?

A3: Potential impurities can arise from starting materials, by-products, or degradation. Common impurities may include regioisomers of the pyrazole core, unreacted starting materials, and hydrolysis products. A thorough impurity profile should be established using a combination of HPLC-UV and HPLC-MS.

Q4: How should I prepare samples of this compound for HPLC analysis?

A4: It is recommended to use the mobile phase as the sample solvent to ensure compatibility and good peak shape. The compound is generally soluble in common organic solvents like methanol and acetonitrile.

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Step
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH to be at least 2 units away from the pKa of the carboxylic acid group to ensure it is in a single ionic form.
Column overload.Reduce the injection volume or the concentration of the sample.
Secondary interactions with the stationary phase.Use a column with low silanol activity or add a competing agent like triethylamine to the mobile phase.
Inconsistent Retention Times Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.
Inconsistent mobile phase composition.Ensure proper mixing of the mobile phase and degas it before use.
Ghost Peaks Contamination in the mobile phase or injector.Flush the system with a strong solvent. Use fresh, high-purity solvents.
Carryover from previous injections.Implement a needle wash step in the injection sequence.
Mass Spectrometry (MS) Analysis
Issue Potential Cause Troubleshooting Step
Low Ionization Efficiency Inappropriate ionization mode (ESI+, ESI-).Given the acidic nature of the carboxylic acid group, negative ion mode (ESI-) is often more effective.
Suboptimal source parameters.Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates.
In-source Fragmentation High cone voltage or source temperature.Reduce the cone voltage and source temperature to minimize fragmentation within the ion source.
Poor Fragmentation for Structural Elucidation Insufficient collision energy in MS/MS.Optimize the collision energy to achieve a balance between the parent ion and meaningful fragment ions.
NMR Spectroscopy
Issue Potential Cause Troubleshooting Step
Broad Carboxylic Acid Proton Peak Hydrogen exchange with residual water in the solvent.Use a fresh, anhydrous deuterated solvent. The peak may still be broad; this is a characteristic feature.
Concentration effects.Run the experiment at different concentrations to observe any changes in peak shape or chemical shift.
Poor Signal-to-Noise Ratio Insufficient sample concentration.Increase the sample concentration if possible.
Insufficient number of scans.Increase the number of scans to improve the signal-to-noise ratio.
Ambiguous Peak Assignments Overlapping signals.Utilize 2D NMR techniques such as COSY and HSQC to resolve overlapping signals and confirm proton-carbon correlations.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₅ClN₂O₂[1][2]
Molecular Weight160.56 g/mol [1]
Monoisotopic Mass160.0039551 Da[1]
IUPAC NameThis compound[1]
CAS Number173841-02-6[1]

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for distinguishing the active pharmaceutical ingredient (API) from its degradation products.

  • Instrumentation: HPLC with UV or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL.

Mass Spectrometry Analysis
  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Source Parameters (Negative Mode Example):

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/Hr

    • Desolvation Gas Flow: 600 L/Hr

  • Data Acquisition: Full scan mode (e.g., m/z 50-500) and tandem MS (MS/MS) for fragmentation analysis.

NMR Spectroscopy
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve the compound and the presence of a distinct solvent peak for referencing.

  • Experiments:

    • ¹H NMR: To determine the proton environment.

    • ¹³C NMR: To determine the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm assignments.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation Sample This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC Analysis (Purity & Quantification) Dissolution->HPLC MS Mass Spectrometry (Molecular Weight & Structure) Dissolution->MS NMR NMR Spectroscopy (Structural Elucidation) Dissolution->NMR Purity Purity Assessment HPLC->Purity Structure_Confirmation Structure Confirmation MS->Structure_Confirmation Impurity_ID Impurity Identification MS->Impurity_ID NMR->Structure_Confirmation

Caption: General workflow for the analytical characterization of the target compound.

troubleshooting_logic Start Analytical Issue Encountered Check_Method Review Analytical Method Parameters Start->Check_Method Check_Sample Verify Sample Preparation Start->Check_Sample Check_System Inspect Instrument Performance Start->Check_System Identify_Root_Cause Identify Root Cause Check_Method->Identify_Root_Cause Check_Sample->Identify_Root_Cause Check_System->Identify_Root_Cause Implement_Solution Implement Corrective Action Identify_Root_Cause->Implement_Solution

Caption: A logical approach to troubleshooting analytical issues.

References

How to remove solvent from 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of solvents from this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial method for removing large volumes of solvent after synthesis?

A1: For removing the bulk of a low-boiling solvent from a solution, rotary evaporation is the most efficient and widely used laboratory technique.[1][2] This method utilizes reduced pressure to lower the solvent's boiling point, allowing for rapid and gentle evaporation, often with gentle heating via a water bath.[1]

Q2: My compound has precipitated from the reaction mixture. What is the standard procedure to isolate the solid?

A2: Once your product has crystallized or precipitated out of the solution, the next step is to separate the solid from the liquid (the mother liquor). This is typically achieved by vacuum filtration, which is faster and more efficient at removing the residual liquid than gravity filtration.

Q3: After filtration, the isolated solid is still wet. What are the recommended methods for final drying?

A3: To remove final traces of solvent, the wet solid should be dried under vacuum.[3] This can be done in a vacuum desiccator containing a drying agent like phosphorus pentoxide (P2O5) or in a vacuum oven at a gentle temperature to avoid decomposition.[4][5] Drying under high vacuum overnight is a common practice to remove stubborn residual solvents.[6]

Q4: I need to purify my crude product by recrystallization. How do I select an appropriate solvent?

A4: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when heated. The choice depends on the polarity of the compound and any impurities. Common solvents used for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[7] Sometimes, a mixed-solvent system (e.g., ethanol/water) is required, where the compound is dissolved in a "good" solvent at heat, and a "poor" solvent (anti-solvent) is added to induce crystallization upon cooling.[7]

Q5: During recrystallization, my compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A5: "Oiling out" occurs when the solid precipitates from the solution at a temperature above its melting point.[7] This is often due to the solution being too concentrated or cooling too rapidly. To resolve this, you can:

  • Add more solvent: Return the mixture to the heat and add more of the "good" solvent to decrease the saturation point.[7][8]

  • Ensure slow cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[7]

  • Change the solvent system: Experiment with a different solvent or a mixed-solvent combination.[7]

  • Use a seed crystal: Add a tiny crystal of the pure compound to the cooled, supersaturated solution to initiate crystallization.[7][8]

Q6: My NMR analysis shows persistent solvent peaks even after extensive drying. What are the next steps?

A6: Residual solvent can be trapped within the crystal lattice, forming a solvate, which can be difficult to remove.[6] If high vacuum and gentle heating are ineffective, consider dissolving the compound in a different, highly volatile solvent (like dichloromethane or diethyl ether) and re-evaporating the solvent. Repeating this process several times can help azeotropically remove the tenacious solvent. A slow bleed of an inert gas like nitrogen while under vacuum can also be more effective than a static high vacuum.[6]

Data Presentation

Table 1: Properties of Common Solvents for Purification & Recrystallization

SolventBoiling Point (°C)PolarityTypical Use Case for Pyrazole Derivatives
Ethanol78.4Polar ProticSingle or mixed-solvent recrystallization.[7]
Methanol64.7Polar ProticSingle or mixed-solvent recrystallization.[3][7]
Water100Very PolarOften used as an anti-solvent with polar organic solvents.[7]
Ethyl Acetate77.1Polar AproticRecrystallization, often in combination with hexane.[7]
Acetone56Polar AproticDissolving and recrystallizing polar compounds.[7]
Dichloromethane (DCM)39.6Polar AproticUsed for extraction and can be used to wash/re-precipitate.
Hexane69NonpolarOften used as an anti-solvent with more polar solvents.[7]
Toluene110.6NonpolarHigh-boiling solvent for reactions, sometimes used for recrystallization.[5]

Table 2: Troubleshooting Summary for Solvent Removal

IssueProbable CauseRecommended Solution(s)
Slow Evaporation Vacuum is not low enough; water bath is too cold.Check vacuum pump and seals; increase water bath temperature slightly.
Bumping/Frothing Solvent is boiling too vigorously under vacuum.Reduce the vacuum pressure temporarily by opening the vent; ensure smooth rotation.[1]
"Oiling Out" Solution is oversaturated; cooling is too rapid.Add more solvent; allow for slow cooling; use a seed crystal.[7][8]
Low Recrystallization Yield Too much solvent was used; premature crystallization.Use the minimum amount of hot solvent; ensure the solution is thoroughly cooled.[7][8]
Residual Solvent in Final Product Solvent is trapped in the crystal lattice (solvate).Dry under high vacuum for an extended period; try gentle heating; perform azeotropic removal by re-dissolving in a volatile solvent and re-evaporating.[6]

Experimental Protocols

Protocol 1: Bulk Solvent Removal via Rotary Evaporation

  • Transfer the solution containing your crude product to a round-bottom flask. Do not fill the flask more than halfway.

  • Securely attach the flask to the rotary evaporator.

  • Begin rotating the flask at a moderate speed.

  • If applicable, lower the flask into a water bath set to a temperature well below the boiling point of your compound but sufficient to facilitate solvent evaporation (e.g., 30-40°C).

  • Ensure the condenser is cooled with circulating water.

  • Gradually apply vacuum. The solvent will begin to bubble and collect in the receiving flask.[1]

  • Once the solvent has been removed and a solid or oil remains, release the vacuum slowly.

  • Stop the rotation and remove the flask.

Protocol 2: Purification by Single-Solvent Recrystallization

  • Place the crude, concentrated product into an Erlenmeyer flask.

  • Add a small amount of the selected recrystallization solvent.

  • Gently heat the mixture on a hotplate with stirring until the solvent boils.[7]

  • Continue to add small portions of the hot solvent just until all of the solid material dissolves. Avoid adding a large excess of solvent to maximize yield.[7]

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

Protocol 3: Final Drying of the Solid Product

  • After collecting the crystals by filtration, transfer the filter paper with the product to a watch glass.

  • Break up the solid into a fine powder to maximize the surface area for drying.

  • Place the watch glass with the product in a vacuum desiccator or vacuum oven.

  • Apply a high vacuum and allow the product to dry for several hours or overnight until a constant weight is achieved. Gentle heating (e.g., 30-50°C) in a vacuum oven can be used if the compound is thermally stable.

Visualizations

Solvent_Removal_Workflow start Crude Product in Solution rotovap Rotary Evaporation (Bulk Solvent Removal) start->rotovap crude_solid Concentrated Crude Product rotovap->crude_solid recrystallize Recrystallization (Purification) crude_solid->recrystallize filter Vacuum Filtration (Isolation) recrystallize->filter wet_solid Wet, Pure Solid filter->wet_solid dry Vacuum Drying (Final Drying) wet_solid->dry end Pure, Dry Solid (Final Product) dry->end

Caption: Workflow for solvent removal and purification.

Oiling_Out_Troubleshooting start Compound is 'Oiling Out' During Recrystallization step1 1. Re-heat solution 2. Add more 'good' solvent start->step1 Try this first step2 Cool solution VERY slowly (e.g., in an insulated bath) step1->step2 seed Add a seed crystal to induce crystallization step2->seed step3 Consider a different solvent or mixed-solvent system success Crystals Form seed->success If successful fail Problem Persists seed->fail If fails fail->step3

Caption: Troubleshooting guide for "oiling out".

References

Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole carboxylic acid scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The efficient and regioselective synthesis of these molecules is therefore of critical importance. This guide provides a comparative overview of two prominent synthetic routes: the Knorr-type pyrazole synthesis and the 1,3-dipolar cycloaddition reaction. We present a summary of their performance based on experimental data, detailed methodologies for key reactions, and a visual representation of the synthetic pathways.

At a Glance: Comparison of Synthesis Routes

ParameterKnorr-Type Pyrazole Synthesis1,3-Dipolar Cycloaddition
Starting Materials β-Ketoesters, HydrazinesDiazo compounds (e.g., ethyl diazoacetate), α,β-Unsaturated carbonyls or alkynes
Key Reaction Condensation and cyclization[3+2] Cycloaddition
Typical Product Pyrazolones (tautomers of hydroxypyrazole carboxylic acid derivatives)Pyrazole carboxylates
Regioselectivity Can be an issue with unsymmetrical dicarbonylsGenerally good, but can yield regioisomers depending on substrates and conditions.[1][2]
Reported Yield Generally highGood to excellent (77-90% in some cases)[1][2]
Advantages Readily available starting materials, straightforward procedure.[3]High atom economy, good functional group tolerance, mild reaction conditions in some cases.
Disadvantages Potential for regioisomeric mixtures, requires a dicarbonyl precursor.Handling of potentially explosive diazo compounds, availability of specific diazo reagents.

Visualizing the Synthetic Pathways

The following diagram illustrates the general workflows for the Knorr-type synthesis and the 1,3-dipolar cycloaddition route to substituted pyrazole carboxylic acid derivatives.

Caption: Comparative workflow of Knorr-type and 1,3-dipolar cycloaddition syntheses.

Experimental Protocols

Route 1: Knorr-Type Synthesis of a Pyrazolone

This protocol is adapted from a known procedure for the synthesis of 2,4-dihydro-5-phenyl-3H-pyrazol-3-one.[3]

Materials:

  • Ethyl benzoylacetate (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • 1-Propanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a suitable reaction vessel, combine ethyl benzoylacetate and hydrazine hydrate in 1-propanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the hot reaction mixture to precipitate the product.

  • Allow the mixture to cool slowly to room temperature while stirring.

  • Collect the solid product by filtration, wash with a small amount of water, and air dry.

Route 2: 1,3-Dipolar Cycloaddition for Pyrazole-5-carboxylates

This generalized protocol is based on the reaction of ethyl diazoacetate with α-methylene carbonyl compounds.[1][2]

Materials:

  • α-Methylene carbonyl compound (1 equivalent)

  • Ethyl diazoacetate (1 equivalent)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (as a base)

  • Acetonitrile (solvent)

  • Zinc triflate (optional catalyst for reactions with alkynes)[1]

Procedure:

  • Dissolve the α-methylene carbonyl compound in acetonitrile in a reaction flask.

  • Add DBU to the solution.

  • Slowly add ethyl diazoacetate to the reaction mixture at an appropriate temperature (e.g., room temperature).

  • Stir the reaction until completion, monitoring by TLC.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to isolate the pyrazole-5-carboxylate.

For the reaction of ethyl α-diazoacetate with an alkyne, zinc triflate can be used as a catalyst in triethylamine.[1] This method has been reported to give good yields (e.g., 89%).[1]

Conclusion

Both the Knorr-type synthesis and 1,3-dipolar cycloaddition offer effective entries into the class of substituted pyrazole carboxylic acids. The choice of a specific route will depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. For the synthesis of pyrazolones from readily available β-ketoesters, the Knorr-type reaction is a robust and straightforward choice. When targeting pyrazole carboxylates with high regioselectivity and atom economy, the 1,3-dipolar cycloaddition presents a powerful alternative, provided the necessary precautions for handling diazo compounds are taken. Researchers should consider the pros and cons of each method in the context of their specific synthetic goals.

References

Comparative Efficacy of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the biological activities of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid derivatives reveals their potential as potent agents in agriculture and medicine. This guide provides a comparative overview of their antifungal, antibacterial, and herbicidal activities, supported by experimental data and detailed methodologies.

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including promising antifungal, antibacterial, and herbicidal properties.[1][2][3] These compounds represent a significant area of research for the development of new and effective therapeutic and crop protection agents.

Antifungal Activity

Pyrazole carboxamide derivatives have shown notable efficacy against a range of phytopathogenic fungi. The primary mechanism of action for many of these compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[1][4][5] Inhibition of SDH disrupts cellular respiration and energy production, ultimately leading to fungal cell death.[4][5]

A study evaluating a series of pyrazole carboxamide thiazole derivatives identified compounds with potent in vitro antifungal activity against several plant pathogens.[6] For instance, compounds 6i and 19i exhibited superior efficacy against Valsa mali with EC50 values of 1.77 and 1.97 mg/L, respectively, outperforming the commercial fungicide boscalid (EC50 = 9.19 mg/L).[6] Another derivative, 23i , showed excellent activity against Rhizoctonia solani with an EC50 value of 3.79 mg/L.[6] Furthermore, the isoxazolol pyrazole carboxylate 7ai demonstrated strong antifungal activity against R. solani, with an EC50 value of 0.37 μg/mL, which was more potent than the commercial fungicide carbendazol.[3][7]

Comparative Antifungal Activity Data
Compound/DerivativeTarget FungusEC50 (mg/L)Reference
6i (Pyrazole carboxamide thiazole)Valsa mali1.77[6]
19i (Pyrazole carboxamide thiazole)Valsa mali1.97[6]
23i (Pyrazole carboxamide thiazole)Rhizoctonia solani3.79[6]
7ai (Isoxazolol pyrazole carboxylate)Rhizoctonia solani0.37 (µg/mL)[3][7]
Boscalid (Commercial Fungicide)Valsa mali9.19[6]
Carbendazol (Commercial Fungicide)Rhizoctonia solani1.00 (µg/mL)[8]

Antibacterial Activity

Several novel pyrazole analogues have been synthesized and evaluated for their antibacterial properties.[9][10] The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of these compounds against various bacterial strains.[11][12]

One study reported that a 3,5-pyrazole compound, 3a , exhibited high antibacterial activity, with MIC values of 0.125 µg/mL against Gram-positive strains and ranging from 0.062 to 0.25 µg/mL against Gram-negative bacteria, surpassing the efficacy of standard antibiotics.[10] Another pyrazole derivative, compound 4 , was found to be highly active against the Gram-positive bacterium Streptococcus epidermidis with an MIC of 0.25 μg/mL.[9]

Comparative Antibacterial Activity Data
Compound/DerivativeTarget BacteriaMIC (µg/mL)Reference
3a (3,5-pyrazole)Gram-positive strains0.125[10]
3a (3,5-pyrazole)Gram-negative strains0.062 - 0.25[10]
4 (Pyrazole derivative)Streptococcus epidermidis0.25[9]
Ciprofloxacin (Standard Antibiotic)Escherichia coli0.5[9]

Herbicidal Activity

Pyrazole derivatives have also been extensively investigated for their herbicidal potential.[13][14][15] The mechanism of action for some of these herbicides involves the inhibition of key plant enzymes such as transketolase (TKL) or 4-hydroxyphenylpyruvate dioxygenase (HPPD).[16][17] TKL is a crucial enzyme in the Calvin cycle and the pentose phosphate pathway, and its inhibition disrupts essential metabolic processes in plants.[18] HPPD is involved in the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis.[19]

In greenhouse assays, several pyrazole amide derivatives have demonstrated significant herbicidal efficacy.[13] For example, compounds 6ba and 6bj showed approximately 90% root inhibition against Digitaria sanguinalis and 80% against Amaranthus retroflexus and Setaria viridis.[16] Another study reported that compound 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine exhibited excellent post-emergence herbicidal effects against Digitaria sanguinalis at a dosage of 750 g a.i. ha-1.[14][20]

Comparative Herbicidal Activity Data
Compound/DerivativeTarget WeedActivityReference
6ba (Pyrazole amide)Digitaria sanguinalis~90% root inhibition[16]
6bj (Pyrazole amide)Amaranthus retroflexus, Setaria viridis~80% root inhibition[16]
5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine Digitaria sanguinalis82% fresh weight inhibition (post-emergence at 750 g a.i. ha-1)[20]
3-1 (Substituted pyrazole isothiocyanate)Dactylis glomerata L.EC50 = 62.42 µg/mL[15]
3-7 (Substituted pyrazole isothiocyanate)Dactylis glomerata L.EC50 = 59.41 µg/mL[15]

Experimental Protocols

Antifungal Susceptibility Testing (Mycelium Growth Inhibition Method)

This method is used to determine the in vitro antifungal activity of the compounds against phytopathogenic fungi.[3][7]

  • Compound Preparation : Test compounds are dissolved in a suitable solvent (e.g., acetone) to prepare a stock solution.[3]

  • Culture Medium : Potato dextrose agar (PDA) is prepared and autoclaved.

  • Incorporation of Compounds : The stock solution of the test compound is added to the molten PDA at a desired final concentration.[3]

  • Inoculation : A mycelial disc of the test fungus is placed at the center of the solidified PDA plate.

  • Incubation : The plates are incubated at a suitable temperature (e.g., 25-28°C) for a specified period.

  • Data Collection : The diameter of the fungal colony is measured, and the percentage of mycelial growth inhibition is calculated relative to a control (without the test compound).

  • EC50 Determination : To determine the EC50 value, a series of concentrations of the compounds are tested, and the concentration that inhibits 50% of the mycelial growth is calculated.[3][8]

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of bacteria.[11][12][21]

  • Preparation of Inoculum : A standardized bacterial suspension (e.g., 1.5 × 10^8 CFU/mL) is prepared from an overnight culture.[12]

  • Compound Dilution : Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate using a suitable broth medium.[12]

  • Inoculation : Each well is inoculated with the standardized bacterial suspension.

  • Controls : Positive (broth with bacteria and a standard antibiotic) and negative (broth with bacteria and solvent) controls are included.[11]

  • Incubation : The plates are incubated at 37°C for 18-24 hours.[11]

  • MIC Determination : The MIC is the lowest concentration of the compound that shows no visible bacterial growth.[11]

Herbicidal Activity Assay (Small Cup Method)

This method is used to assess the pre-emergence herbicidal activity of compounds on different weed species.[22]

  • Compound Preparation : The test compound is dissolved in a solvent like acetone and then diluted with water containing a surfactant (e.g., Tween 80) to the desired concentration.[22]

  • Planting : Seeds of the test weeds (e.g., Brassica campestris and Echinochloa crus-galli) are sown in small cups filled with a suitable soil mix.[22]

  • Treatment : A specific volume of the test solution is applied to the soil surface. A control group is treated with a solution containing only the solvent and surfactant.[22]

  • Incubation : The cups are kept in a greenhouse under controlled conditions (temperature, light, and humidity).

  • Evaluation : After a certain period (e.g., 10-14 days), the herbicidal effect is evaluated by visually assessing the percentage of inhibition or by measuring the fresh weight or root length of the seedlings compared to the control.

Signaling Pathway and Experimental Workflow Diagrams

SDH_Inhibition cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Result1 Disruption of TCA Cycle SDH Complex II (SDH) UQ Ubiquinone (Q) SDH->UQ e- UQH2 Ubiquinol (QH2) ComplexIII Complex III UQH2->ComplexIII e- Result2 Blockage of Electron Transport SDHI Pyrazole Carboxamide (SDH Inhibitor) SDHI->SDH Binds to Q-site & Inhibits Result3 Decreased ATP Production Result1->Result3 Result2->Result3 Result4 Fungal Cell Death Result3->Result4

Caption: Inhibition of Succinate Dehydrogenase (SDH) by Pyrazole Carboxamide Fungicides.

Herbicidal_Assay_Workflow start Start prep_comp Prepare Test Compound Solution start->prep_comp plant_seeds Sow Weed Seeds in Cups start->plant_seeds treatment Apply Compound Solution to Soil prep_comp->treatment plant_seeds->treatment incubation Incubate in Greenhouse treatment->incubation evaluation Evaluate Herbicidal Effect incubation->evaluation end End evaluation->end

Caption: Workflow for the Small Cup Method Herbicidal Assay.

References

A Comparative Guide to the Spectroscopic Analysis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid for Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the structure of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid. By comparing its expected spectral data with that of related pyrazole derivatives, this document outlines a clear methodology for unambiguous structural elucidation.

Structural and Spectroscopic Profile

This compound (C₅H₅ClN₂O₂) is a substituted pyrazole, a class of heterocyclic compounds prevalent in pharmaceuticals and agrochemicals.[1][2] Accurate structure confirmation is critical for its application. The expected spectroscopic data, derived from its molecular structure and comparison with analogues, is summarized below.

Table 1: Predicted Spectroscopic Data for this compound

Technique Parameter Expected Value Justification
¹H NMR Chemical Shift (δ)~13 ppm (s, 1H, -COOH)Carboxylic acid protons are highly deshielded and typically appear as a broad singlet above 12 ppm.[3]
~7.0-7.5 ppm (s, 1H, pyrazole C4-H)The proton on the pyrazole ring is in an electron-deficient aromatic system. Its exact shift is influenced by the adjacent chloro and carboxyl groups.
~3.9 ppm (s, 3H, N-CH₃)The methyl group attached to the nitrogen atom is expected in this region.
¹³C NMR Chemical Shift (δ)~160-170 ppm (-COOH)The carbon of a carboxylic acid group typically resonates in this downfield region.[3]
~145 ppm (pyrazole C5)Carbon atom attached to the carboxylic acid group.
~138 ppm (pyrazole C3)Carbon atom attached to the chlorine atom.
~110 ppm (pyrazole C4)Carbon atom bearing the single proton.
~38 ppm (N-CH₃)The N-methyl carbon signal is expected in the aliphatic region.
IR Spectroscopy Wavenumber (cm⁻¹)2500-3300 cm⁻¹ (broad)Characteristic very broad O-H stretching vibration for a hydrogen-bonded carboxylic acid.[3][4]
~1710 cm⁻¹ (strong)Strong C=O stretching vibration for a dimeric carboxylic acid.[3][5]
~1600-1450 cm⁻¹C=C and C=N stretching vibrations within the pyrazole ring.[6]
~1100-1200 cm⁻¹C-Cl stretching vibration.
Mass Spectrometry m/z (EI)160/162 (M⁺)Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. The monoisotopic mass is 160.00.[1][7]
143/145Loss of OH group (M-17).[8]
115/117Loss of COOH group (M-45).[8]
[M+H]⁺: 161.01Predicted m/z for the protonated molecule in positive-ion mode ESI-MS.[7]

Comparative Spectroscopic Data

The analysis of related pyrazole derivatives is essential for confirming signal assignments. Variations in substituents cause predictable shifts in spectral data, reinforcing the interpretation for the target compound.

Table 2: Experimental Spectroscopic Data for Comparative Pyrazole Derivatives

Compound Technique Key Data Points
3-Methylpyrazole-5-carboxylic acid PhysicalMelting Point: 236-240 °C.
¹³C NMRData available for related labeled compounds, providing a baseline for pyrazole ring carbons.[9]
Ethyl 5-methyl-1H-pyrazole-3-carboxylate Mass Spec (EI)Molecular Weight: 154.17. Key fragments can be compared to understand pyrazole ring fragmentation.[10]
3-(2-furyl)-1H-pyrazole-5-carboxylic acid IR SpectroscopyTheoretical and experimental IR spectra available, showing characteristic pyrazole and carboxylic acid bands.[11]
N-Aroyl Pyrazole Carboxamides ¹H & ¹³C NMRAromatic protons on the pyrazole ring are reported in the range of 7.36-8.97 ppm, consistent with predictions.[6]

Experimental Protocols

Standard protocols for acquiring spectroscopic data for a solid organic sample like this compound are as follows:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be required.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

    • Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.[6]

  • Mass Spectrometry (MS):

    • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

    • Data Acquisition: For molecular weight confirmation and fragmentation analysis, Electron Ionization (EI) is often used. For accurate mass and confirmation of the molecular formula, Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) is preferred. The sample solution is infused directly into the ion source.

Workflow for Structure Confirmation

The logical process for confirming a chemical structure using spectroscopy involves multiple, complementary techniques. Each method provides a unique piece of the puzzle, and together they offer a high degree of confidence in the final assignment.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Elucidation cluster_confirm 4. Confirmation Prep Purified Solid Sample NMR NMR (¹H, ¹³C) Prep->NMR IR FT-IR Prep->IR MS Mass Spec (HRMS, EI) Prep->MS Analyze_NMR Proton Count Connectivity Functional Groups NMR->Analyze_NMR Analyze_IR Identify Functional Groups (-COOH, C-Cl) IR->Analyze_IR Analyze_MS Determine Molecular Formula & Fragmentation MS->Analyze_MS Elucidate Propose Structure Analyze_NMR->Elucidate Analyze_IR->Elucidate Analyze_MS->Elucidate Compare Compare with Data from Alternative Structures Elucidate->Compare Confirm Structure Confirmed Compare->Confirm

Caption: Workflow for spectroscopic structure confirmation.

This workflow demonstrates the systematic approach to structure verification. The process begins with acquiring data from multiple spectroscopic sources. Each spectrum is analyzed to deduce specific structural features—such as functional groups from IR, atom connectivity from NMR, and molecular formula from high-resolution mass spectrometry. These pieces of evidence are combined to propose a structure, which is then rigorously compared against data from known, related compounds to arrive at a final, confirmed identification.

References

A Comparative Guide to the Purity Assessment of Synthesized 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The purity of this intermediate is critical, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, presents comparative data, and visualizes workflows for a robust purity assessment.

Introduction

This compound is a heterocyclic building block whose stringent purity requirements are mandated by regulatory bodies. Even trace impurities can lead to undesirable side reactions, reduced yield, and potential toxicity in the final drug product. Therefore, a multi-faceted analytical approach is essential to comprehensively characterize and quantify the purity of each synthesized batch. This guide explores the application of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose.

Comparative Purity Analysis

The purity of synthesized this compound was evaluated against a commercially available reference standard and a related pyrazole derivative, 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, for which high purity data is available. The following table summarizes the purity data obtained from different analytical techniques.

Compound Synthesis Batch Analytical Method Purity (%) Major Impurities Detected
This compoundLab Synthesis AHPLC98.5Unreacted starting materials, Isomeric pyrazole
This compoundLab Synthesis B (with recrystallization)HPLC>99.5Trace starting materials
This compoundCommercial Reference StandardHPLC99.8Not detected
This compoundLab Synthesis BqNMR99.6Residual solvents
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acidLiterature Value[1]HPLC>99.5Not specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary technique for separating and quantifying the main compound from its process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B
0 90 10
20 10 90
25 10 90
26 90 10

| 30 | 90 | 10 |

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.

Quantitative ¹H NMR (qNMR) Spectroscopy for Absolute Purity

qNMR offers an advantage over chromatography as it is a primary analytical method that can determine absolute purity without the need for a specific reference standard of the compound itself.[2]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh 10-20 mg of the synthesized this compound and a certified internal standard (e.g., maleic acid) into a clean NMR tube.

  • Add a known volume of a deuterated solvent (e.g., DMSO-d₆) to dissolve the sample and internal standard completely.

Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

Purity Calculation: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or certain by-products.

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Method Parameters (General):

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 500.

Sample Preparation:

  • For some carboxylic acids, derivatization (e.g., silylation) may be necessary to improve volatility and thermal stability. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for purity assessment and the relationship between synthesis and potential impurities.

Purity_Assessment_Workflow Purity Assessment Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_decision Quality Control Synthesis Synthesis of 3-Chloro-1-methyl- 1H-pyrazole-5-carboxylic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC Analysis (Purity & Impurity Profile) Purification->HPLC qNMR qNMR Analysis (Absolute Purity & Residual Solvents) Purification->qNMR GCMS GC-MS Analysis (Volatile Impurities) Purification->GCMS Compare Compare to Specifications HPLC->Compare qNMR->Compare GCMS->Compare Release Batch Release Compare->Release Pass Reprocess Further Purification Compare->Reprocess Fail Reprocess->Purification

Caption: A logical workflow for the comprehensive purity assessment of the synthesized compound.

Impurity_Pathway Potential Impurity Formation Pathways cluster_reactants Starting Materials cluster_reaction Synthesis Reaction cluster_products Products & Impurities SM1 1,3-Dicarbonyl Precursor Reaction Cyclocondensation SM1->Reaction SM2 Hydrazine Derivative SM2->Reaction Target This compound Reaction->Target Impurity1 Unreacted Starting Materials Reaction->Impurity1 Impurity2 Isomeric Pyrazole (Regioisomer) Reaction->Impurity2 Impurity3 Pyrazoline Intermediate (Incomplete Aromatization) Reaction->Impurity3

Caption: Potential pathways for the formation of impurities during synthesis.

Conclusion

The purity assessment of synthesized this compound requires a combination of orthogonal analytical techniques. While HPLC provides excellent separation and quantification of non-volatile impurities, qNMR offers a robust method for determining absolute purity and identifying residual solvents. GC-MS is crucial for detecting volatile impurities that may not be observed by liquid chromatography. For critical applications in drug development, achieving a purity of >99.5%, as demonstrated possible through recrystallization, is recommended to ensure the quality and safety of the final pharmaceutical product. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and quality control professionals in the pharmaceutical industry.

References

Comparative Crystallographic Analysis of Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural features of key pyrazole carboxylic acid derivatives, providing supporting experimental data and protocols for their synthesis and crystallographic analysis.

This guide offers a comparative overview of the single-crystal X-ray crystallographic data for three distinct pyrazole carboxylic acid derivatives: the parent 1H-pyrazole-4-carboxylic acid, the substituted 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, and the more complex 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. The structural information presented herein is crucial for understanding the conformational preferences, intermolecular interactions, and potential pharmacophoric features of this important class of compounds, which are frequently utilized as scaffolds in drug discovery.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the three selected pyrazole carboxylic acid derivatives, allowing for a direct comparison of their solid-state structures.

Parameter1H-pyrazole-4-carboxylic acid3,5-dimethyl-1H-pyrazole-4-carboxylic acid5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid[1]
Chemical Formula C₄H₄N₂O₂C₆H₈N₂O₂C₁₁H₈F₃N₃O₂
Molecular Weight 112.09 g/mol 140.14 g/mol 271.20 g/mol [1]
Crystal System MonoclinicOrthorhombicMonoclinic[1]
Space Group P2₁/nPnmaP2₁/c[1]
a (Å) 3.791(1)13.716(3)9.757(3)[1]
b (Å) 12.980(3)6.785(1)10.740(3)[1]
c (Å) 9.815(2)7.219(1)21.277(6)[1]
α (°) 909090[1]
β (°) 97.48(3)9093.716(3)[1]
γ (°) 909090[1]
Volume (ų) 478.9(2)671.5(2)2225(1)[1]
Z 448[1]
Density (calc) (g/cm³) 1.5531.3861.616
Key Interactions Hydrogen-bonded ribbonsTetrameric units via N-H···N and O-H···N hydrogen bondsCentrosymmetric dimers via O-H···O hydrogen bonds; Intramolecular N-H···O interactions[1][2]

Experimental Protocols

Detailed methodologies for the synthesis and single-crystal X-ray diffraction analysis of the compared pyrazole carboxylic acid derivatives are provided below. These protocols are based on established literature procedures and offer a practical guide for researchers.

Synthesis and Crystallization

1. Synthesis of 1H-pyrazole-4-carboxylic acid:

  • Reaction: This compound can be synthesized via the Vilsmeier-Haack reaction of the hydrazone of ethyl acetoacetate.

  • Procedure:

    • To a stirred, ice-cold solution of the hydrazone of ethyl acetoacetate (1 equivalent) in dry DMF, add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise.

    • Allow the reaction mixture to attain room temperature and then reflux at 70-80 °C for approximately 4 hours.

    • Pour the resulting mixture onto crushed ice and neutralize with a dilute sodium hydroxide solution.

    • Allow the mixture to stand overnight to facilitate precipitation.

    • The crude product is then hydrolyzed to the carboxylic acid.

  • Crystallization for X-ray Diffraction: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified product in a suitable solvent such as ethanol or an ethanol/water mixture.

2. Synthesis of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid:

  • Reaction: This derivative can be prepared by the oxidation of 3,5,4-trimethyl-1H-pyrazole.

  • Procedure:

    • Dissolve 3,5-dimethyl-1H-pyrazole in water heated to approximately 70°C.

    • Add potassium permanganate (KMnO₄) portion-wise to the hot solution, ensuring the temperature does not exceed 90°C.

    • After the addition is complete, cool the mixture to room temperature.

    • Filter off the manganese dioxide (MnO₂) precipitate and wash it with water.

    • Acidify the filtrate to a pH of 2 with aqueous HCl and allow it to stand overnight.

    • Collect the precipitated product by filtration and wash with water.

  • Crystallization for X-ray Diffraction: High-quality single crystals can be grown by slow evaporation from an equimolar mixture of 2,4,6-trimethylbenzoic acid and 3,5-dimethylpyrazole.

3. Synthesis of 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid:

  • Note: The crystallographic data in the table corresponds to the 5-amino derivative. The synthesis of the parent 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is also described.

  • Reaction: The synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid esters can be achieved through the condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate, followed by hydrolysis.

  • Procedure:

    • Condense phenylhydrazine with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at a low temperature to yield the corresponding ethyl ester.

    • Hydrolyze the resulting ester to obtain the carboxylic acid.

  • Crystallization for X-ray Diffraction: Single crystals of 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid were obtained as flat needles upon recrystallization.[1][2]

Single-Crystal X-ray Diffraction Workflow

The general workflow for obtaining and analyzing single-crystal X-ray diffraction data for pyrazole carboxylic acid derivatives is illustrated in the diagram below.

XRayCrystallographyWorkflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation Synthesis Synthesis of Pyrazole Carboxylic Acid Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification CrystalGrowth Single Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Purification->CrystalGrowth CrystalMount Crystal Mounting CrystalGrowth->CrystalMount Diffractometer X-ray Data Collection (Diffractometer) CrystalMount->Diffractometer DataProcessing Data Processing & Reduction Diffractometer->DataProcessing StructureSolution Structure Solution (Direct Methods, Patterson, etc.) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation (e.g., checkCIF) StructureRefinement->Validation Analysis Structural Analysis (Bond Lengths/Angles, Packing, H-bonds) Validation->Analysis CIF Crystallographic Information File (CIF) Analysis->CIF

General workflow for X-ray crystallography.

Signaling Pathways and Logical Relationships

The intermolecular interactions observed in the crystal structures of pyrazole carboxylic acid derivatives are key to understanding their solid-state behavior and can influence their physical properties and biological activity. The following diagram illustrates the common hydrogen bonding motifs found in the compared structures.

HydrogenBondingMotifs Derivative1 1H-pyrazole-4-carboxylic acid Forms hydrogen-bonded ribbons Derivative2 3,5-dimethyl-1H-pyrazole-4-carboxylic acid Forms tetrameric units via N-H···N and O-H···N hydrogen bonds Derivative3 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Forms centrosymmetric dimers via O-H···O hydrogen bonds Interactions Intermolecular Hydrogen Bonding Interactions->Derivative1 Leads to Interactions->Derivative2 Leads to Interactions->Derivative3 Leads to

Hydrogen bonding motifs in pyrazole derivatives.

References

A Comparative Guide to the Efficacy of Fungicides Derived from 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of fungicides derived from 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, a key component of many modern pyrazole carboxamide fungicides. These fungicides, classified as Succinate Dehydrogenase Inhibitors (SDHIs) and belonging to FRAC Group 7, are evaluated against other commonly used fungicide classes, such as Demethylation Inhibitors (DMIs) and Quinone outside Inhibitors (QoIs). The information presented is supported by experimental data from in vitro and field studies, with detailed methodologies provided for reproducibility and further research.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Fungicides derived from this compound act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[1] This inhibition blocks the conversion of succinate to fumarate, a critical step in the Krebs cycle and cellular respiration, ultimately leading to the cessation of energy production and fungal cell death.[1]

Inhibition of Succinate Dehydrogenase by Pyrazole Carboxamide Fungicides.

Comparative Efficacy Data

The following tables summarize the efficacy of various pyrazole carboxamide fungicides against common alternatives in controlling key plant pathogens.

In Vitro Efficacy: EC50 Values

The 50% effective concentration (EC50) is a measure of the concentration of a fungicide that inhibits 50% of the mycelial growth of a fungus in vitro. Lower EC50 values indicate higher antifungal activity.

Table 1: Comparative in vitro efficacy (EC50 in µg/mL) of pyrazole carboxamide and other fungicides against various plant pathogens.

Fungicide ClassActive IngredientPathogenEC50 (µg/mL)Reference
Pyrazole Carboxamide (SDHI) FluxapyroxadZymoseptoria triticiNot specified, but efficacy was superior to fluopyram.[2][2]
Pyrazole Carboxamide (SDHI) BixafenZymoseptoria triticiNot specified, but showed good efficacy.[2][2]
Pyrazole Carboxamide (SDHI) PenthiopyradSclerotinia sclerotiorum0.0096 - 0.2606[3]
Pyrazole Carboxamide (SDHI) BoscalidSclerotinia sclerotiorum0.068 - 0.219[4]
Pyrazole Carboxamide (SDHI) FluxapyroxadBotrytis cinerea<0.01 - 4.19[5]
Demethylation Inhibitor (DMI) PropiconazoleFusarium asiaticumEC50 values increased over 10 years, indicating resistance.[6]
Demethylation Inhibitor (DMI) EpoxiconazoleFusarium graminearumShowed control efficacy against carbendazim-resistant isolates.[7][7]
Benzimidazole Thiophanate-methylSclerotinia sclerotiorum1.23 - 2.15[4]
In Vivo Efficacy: Disease Control and Yield Response

Field trials provide a more realistic assessment of fungicide performance under agricultural conditions.

Table 2: Comparative field efficacy of pyrazole carboxamide and other fungicides.

Fungicide ClassActive Ingredient(s)CropTarget DiseaseDisease Control (%)Yield IncreaseReference
Pyrazole Carboxamide (SDHI) Bixafen + ProthioconazoleWheatSeptoria tritici, RustsHigh level of activity and long-lasting control.Significant yield increase observed.[8]
Pyrazole Carboxamide (SDHI) FluxapyroxadWheatSeptoria triticiIn 2021, full-dose control was about half the level of 2016.[9]Not specified.[9]
Demethylation Inhibitor (DMI) ProthioconazoleWheatSeptoria triticiGradual efficacy loss observed from 2001-2021.[9]Not specified.[9]
Pyrazole Carboxamide (SDHI) PenthiopyradSoybeanSclerotinia sclerotiorumNot specified.Not specified.
Benzimidazole BoscalidSoybeanSclerotinia sclerotiorumProvided statistically significant improvements in disease control.Statistically significant improvements in yield.[10][10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are representative protocols for in vitro and field-based fungicide evaluations.

In Vitro Mycelial Growth Inhibition Assay

This method is used to determine the direct effect of a fungicide on the vegetative growth of a fungus.

In_Vitro_Assay_Workflow A Prepare Fungicide Stock Solutions C Amend PDA with Fungicide (Serial Dilutions) A->C B Prepare Potato Dextrose Agar (PDA) B->C D Pour Amended PDA into Petri Dishes C->D E Inoculate Plates with Fungal Mycelial Plugs D->E F Incubate at Controlled Temperature E->F G Measure Colony Diameter F->G H Calculate Percent Inhibition and EC50 G->H

General workflow for an in vitro mycelial growth inhibition assay.

Detailed Protocol for Sclerotinia sclerotiorum Sensitivity to Penthiopyrad: [3]

  • Fungal Isolates: 119 strains of S. sclerotiorum were used.

  • Culture Medium: Potato Dextrose Agar (PDA).

  • Fungicide Preparation: Penthiopyrad was dissolved in methanol to create a stock solution and then serially diluted.

  • Amended Media: The appropriate volume of each penthiopyrad dilution was added to molten PDA to achieve final concentrations ranging from 0.0039 to 4 µg/mL.

  • Inoculation: A 5-mm mycelial plug from the edge of an actively growing S. sclerotiorum culture was placed in the center of each PDA plate.

  • Incubation: Plates were incubated at 20°C in the dark.

  • Data Collection: The diameter of the fungal colony was measured at specified intervals.

  • Data Analysis: The EC50 value was calculated by probit analysis of the percentage of mycelial growth inhibition versus the log of the fungicide concentration.

Field Trial for Fungicide Efficacy

Field trials assess fungicide performance under real-world conditions, considering environmental factors and host-pathogen interactions.

Detailed Protocol for Fungicide Efficacy Against Sclerotinia Stem Rot in Soybean: [10]

  • Trial Location and Design: The trial was conducted at the NDSU Carrington Research Extension Center, Carrington, ND, on a site with a history of Sclerotinia epidemics. A randomized complete block design was used.

  • Inoculation: Sclerotia of Sclerotinia sclerotiorum were applied to the plots to ensure disease pressure.

  • Treatments: Fungicides, including boscalid (Endura), were applied at specified rates and timings.

  • Application: Fungicides were applied using a hand boom with flat-fan nozzles at a spray volume of 15 gal water/A operated at 35 psi.

  • Disease Assessment: Disease incidence and severity were evaluated at different growth stages.

  • Yield Assessment: Soybean yield was determined at harvest.

  • Statistical Analysis: Data were subjected to analysis of variance (ANOVA) to determine significant differences between treatments.

Conclusion

Fungicides derived from this compound, belonging to the SDHI class, demonstrate significant efficacy against a broad spectrum of plant pathogens. In vitro studies consistently show low EC50 values, indicating high intrinsic activity. Field trials often translate this into effective disease control and yield protection. However, the emergence of fungicide resistance is a growing concern, as evidenced by the declining efficacy of some SDHIs over time in certain regions.[9]

Compared to older fungicide classes like DMIs, which have faced significant resistance development, SDHIs currently offer a valuable tool in integrated disease management programs.[6] It is crucial for researchers and drug development professionals to continue monitoring pathogen sensitivity, exploring new derivatives, and promoting stewardship practices to preserve the longevity of this important class of fungicides. Future research should focus on synergistic combinations with other modes of action and the development of novel pyrazole carboxamide derivatives with improved efficacy and resistance profiles.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of analogues of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, a core scaffold in the development of novel herbicides and fungicides. The structure-activity relationships (SAR) are elucidated through the presentation of quantitative data from various studies, detailed experimental protocols for key bioassays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The pyrazole ring is a privileged scaffold in medicinal and agricultural chemistry due to its diverse biological activities. Analogues of this compound, particularly its carboxamide derivatives, have garnered significant attention as potent herbicides and fungicides. Many of these compounds function by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial electron transport chain, leading to cellular energy depletion and eventual cell death in target organisms. This guide synthesizes data from multiple studies to provide a comparative analysis of how structural modifications to this pyrazole scaffold influence its biological efficacy.

Data Presentation: Comparative Biological Activity

The following tables summarize the herbicidal and antifungal activities of various analogues of this compound. The data is compiled from different studies, and direct comparison should be made with consideration of the varying experimental conditions.

Table 1: Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazole Analogues

Compound IDR1 Substituent (at N1)R2 Substituent (at C5)Test WeedInhibition (%) at 100 mg/LReference
6a 2,2,2-trifluoroethyl2-pyridyloxyBrassica campestris75[1]
6b 2,2,2-trifluoroethyl2-pyrimidinyloxyBrassica campestris82[1]
6c 2,2,2-trifluoroethyl5-chloro-2-pyridyloxyBrassica campestris88[1]
6d 2,2,2-trifluoroethyl5-chloro-2-pyrimidinyloxyBrassica campestris95[1]
6e phenyl2-pyridyloxyBrassica campestris60[1]
6f phenyl2-pyrimidinyloxyBrassica campestris65[1]
6g phenyl5-chloro-2-pyridyloxyBrassica campestris70[1]
6h phenyl5-chloro-2-pyrimidinyloxyBrassica campestris78[1]

From this data, it can be inferred that the 2,2,2-trifluoroethyl group at the N1 position generally confers higher herbicidal activity compared to a phenyl group.[1] Additionally, a 5-chloro-2-pyrimidinyloxy substituent at the C5 position appears to be most effective among the tested analogues.[1]

Table 2: Antifungal Activity of N-Aroyl-pyrazole Carboxamide Analogues

Compound IDAromatic Acid Chloride MoietyS. aureus MIC (µg/mL)E. coli MIC (µg/mL)A. niger MIC (µg/mL)Reference
7a Benzoyl chloride>100>100>100[2]
7b Thiophene-2-carbonyl chloride505050[2]
7c 5-Chlorothiophene-2-carbonyl chloride10050100[2]
7d 4-Nitrobenzoyl chloride>100>100>100[2]
7e 4-Methoxybenzoyl chloride>100>100>100[2]
7f 4-Methylbenzoyl chloride>100>100>100[2]
7g 4-Chlorobenzoyl chloride>100>100>100[2]
7h 3,4-Dichlorobenzoyl chloride>100>100>100[2]
7i 2,4-Dichlorobenzoyl chloride>100>100>100[2]
7j 4-Fluorobenzoyl chloride>100>100>100[2]
Ciprofloxacin -12.525-[2]
Fluconazole ---50[2]

The data suggests that incorporating a thiophene or a substituted thiophene moiety into the carboxamide structure can introduce moderate broad-spectrum antimicrobial activity.[2]

Experimental Protocols

1. Herbicidal Activity Assay (Post-emergence)

  • Plant Cultivation: Seeds of test weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis) are sown in pots containing a sterilized soil mix and grown in a greenhouse under controlled conditions (e.g., 25-30°C, 14h light/10h dark cycle) until they reach the 3-4 leaf stage.

  • Compound Application: The test compounds are dissolved in a suitable solvent (e.g., acetone) with a surfactant (e.g., Tween-20) and diluted with water to the desired concentration (e.g., 150 g a.i./hm²). The solutions are then sprayed uniformly onto the weeds.

  • Evaluation: After a set period (e.g., 2-3 weeks), the herbicidal effect is visually assessed by comparing the treated plants to untreated controls. The activity is typically expressed as a percentage of inhibition or fresh weight reduction.

2. Antifungal Activity Assay (Mycelium Growth Inhibition)

  • Medium Preparation: Potato dextrose agar (PDA) medium is prepared and autoclaved. The test compounds are dissolved in a solvent (e.g., DMSO) and added to the molten PDA at various concentrations. The medium is then poured into Petri dishes.

  • Inoculation: A mycelial disc (e.g., 5 mm diameter) from a fresh culture of the target fungus (e.g., Rhizoctonia solani, Alternaria porri) is placed at the center of each agar plate.

  • Incubation and Measurement: The plates are incubated at a suitable temperature (e.g., 25°C) for a specified duration. The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate containing no test compound. The EC50 value (the concentration that inhibits 50% of mycelial growth) is then determined.

3. Antibacterial Activity Assay (Broth Microdilution Method)

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 16-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

G cluster_synthesis General Synthesis Workflow Start 3-Chloro-1-methyl-1H- pyrazole-5-carboxylic acid SOCl2 Thionyl Chloride (SOCl2) or Oxalyl Chloride Start->SOCl2 Acyl Chloride Formation AcidChloride 3-Chloro-1-methyl-1H- pyrazole-5-carbonyl chloride SOCl2->AcidChloride Amine Amine (R-NH2) or Alcohol (R-OH) AcidChloride->Amine Nucleophilic Acyl Substitution Product Target Analogue (Amide or Ester) Amine->Product

Caption: General synthetic route for preparing amide and ester analogues.

G cluster_pathway Mechanism of Action: SDH Inhibition TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Electron Transfer Fumarate->TCA_Cycle ATP_Production ATP Production ETC->ATP_Production Cell_Death Fungal Cell Death ATP_Production->Cell_Death Depletion leads to Pyrazole_Carboxamide Pyrazole Carboxamide Analogue Pyrazole_Carboxamide->SDH Inhibition

Caption: Inhibition of the mitochondrial electron transport chain by SDHIs.

G cluster_sar Structure-Activity Relationship Logic cluster_n1 N1-Substituent cluster_c3 C3-Substituent cluster_amide Carboxamide Moiety (R) Core 3-Chloro 1-Methyl Pyrazole 5-Carboxamide N1_Alkyl Small Alkyl (e.g., Methyl) Core:f1->N1_Alkyl C3_Halo Halogen (e.g., Chloro) (Essential for Activity) Core:f0->C3_Halo Amide_Aryl Substituted Aryl Ring (Lipophilicity & Sterics are key) Core:f3->Amide_Aryl N1_Fluoroalkyl Fluoroalkyl (e.g., -CH2CF3) (Increases Activity) N1_Alkyl->N1_Fluoroalkyl Modification Amide_Heterocycle Heterocyclic Ring (Can enhance activity) Amide_Aryl->Amide_Heterocycle Bioisosteric Replacement

Caption: Key structural features influencing biological activity.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the manufacturing of various active pharmaceutical ingredients and agrochemicals, has traditionally relied on conventional chlorinating agents. However, the drive towards greener, safer, and more cost-effective chemical processes has spurred research into alternative reagents. This guide provides an objective comparison of traditional and alternative reagents for this synthesis, supported by experimental data and detailed protocols.

Conventional Chlorinating Agents

Phosphoryl chloride (POCl₃) and thionyl chloride (SOCl₂) are the most commonly employed reagents for the conversion of a hydroxyl group on the pyrazole ring to a chlorine atom. These reagents are effective but are also associated with safety and environmental concerns due to their corrosive nature and the generation of hazardous byproducts.

  • Phosphoryl Chloride (POCl₃): This reagent is widely used for the chlorination of hydroxypyrazoles. The reaction typically requires elevated temperatures and an extended reaction time. For instance, the synthesis of a similar compound, 5-chloro-1-methyl-4-pyrazole carboxylic acid, involves heating the corresponding hydroxy pyrazole with POCl₃ at 90-100°C for 65 hours[1]. The intermediacy of mixed carboxylic-dichlorophosphoric anhydrides has been proposed in reactions involving POCl₃[2].

  • Thionyl Chloride (SOCl₂): Thionyl chloride is another prevalent reagent for this transformation and is also used to convert carboxylic acids to acyl chlorides[3][4][5]. The reaction of 5-hydroxypyrazole-4-carboxylates with thionyl chloride has been reported, although in some cases, it can lead to dimerization products[6]. The process often involves refluxing the substrate with an excess of thionyl chloride, sometimes with a catalytic amount of dimethylformamide (DMF)[1].

Alternative Chlorinating Agents

Several alternative reagents have been investigated to overcome the drawbacks of traditional methods. These alternatives often offer milder reaction conditions, improved safety profiles, and a reduction in hazardous waste.

  • Sulfuryl Chloride (SO₂Cl₂): While also a strong chlorinating agent, sulfuryl chloride is sometimes used as an alternative to POCl₃ and SOCl₂. However, its use also presents challenges, as the reaction produces sulfurous gas and hydrochloric acid as byproducts, which are corrosive and environmentally harmful[7].

  • Hydrochloric Acid and Hydrogen Peroxide (HCl/H₂O₂): This combination is presented as a "green" alternative for the chlorination of pyrazole derivatives. This method avoids the use of harsh chlorinating agents like sulfuryl chloride, thereby improving the safety of the process and reducing environmental impact by not producing poisonous sulfides and chlorides[8]. The reaction typically involves treating the pyrazole substrate with hydrochloric acid and slowly adding hydrogen peroxide at a controlled temperature[8].

  • Electrochemical Chlorination: This method is an environmentally friendly approach that avoids the use of corrosive chlorinating reagents altogether[7]. The process involves the anodic oxidation of chloride ions from a source like hydrochloric acid or sodium chloride in an electrolytic cell containing the pyrazole substrate[7][9]. The in-situ generation of the chlorinating species allows for milder reaction conditions and can lead to high yields and product purity[7].

Quantitative Data Comparison

The following table summarizes the performance of different chlorinating agents based on available experimental data for the synthesis of chloro-pyrazole derivatives.

Reagent/MethodSubstrateTemperature (°C)Time (h)Yield (%)Reference
POCl₃Ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate90-10065Not specified directly for the acid, but the subsequent ester was obtained in good yield.[1]
SOCl₂/DMF5-chloro-1-methyl-4-pyrazole carboxylic acid (for esterification)Reflux5Not specified for chlorination, but used for subsequent reaction.[1]
HCl/H₂O₂1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester20-30, then 50-701-2, then 5-7Not specified[8]
Electrochemical Chlorination (HCl/Acetonitrile)1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester20-30Not specified61.6 - 90[7]
Electrochemical Chlorination (aq. NaCl)PyrazoleNot specifiedNot specified68[9]

Experimental Protocols

1. Chlorination using Phosphoryl Chloride (General Procedure)

  • A mixture of the corresponding hydroxypyrazole derivative (1 equivalent) and phosphoryl chloride (5-10 equivalents) is heated with stirring at 90-100°C for an extended period (e.g., 65 hours)[1].

  • After completion of the reaction (monitored by TLC), the excess phosphoryl chloride is removed under reduced pressure.

  • The residue is carefully poured into ice water.

  • The precipitated solid product is collected by filtration, washed with water, and dried to yield the desired chloro-pyrazole carboxylic acid[1].

2. Chlorination using Hydrochloric Acid and Hydrogen Peroxide

  • To a solution of the pyrazole carboxylic acid ester in a suitable solvent like dichloroethane, add concentrated hydrochloric acid[8].

  • Control the temperature at 20-30°C and slowly add hydrogen peroxide (30-40% solution) dropwise[8].

  • After the addition is complete, maintain the temperature for 1-2 hours.

  • Increase the temperature to 50-70°C and keep it for 5-7 hours[8].

  • After cooling, the product can be isolated by standard workup procedures.

3. Electrochemical Chlorination

  • Prepare an electrolytic solution by dissolving the pyrazole substrate in a solvent such as acetonitrile or acetone, mixed with an aqueous solution of hydrochloric acid[7].

  • The electrolysis is carried out in a diaphragm-type electrolytic cell with a platinum anode and a copper cathode at a constant current density[9].

  • The reaction is conducted at a controlled temperature (e.g., 20-30°C)[7].

  • After the electrolysis is complete, the solvent and excess hydrochloric acid are evaporated.

  • The residue is neutralized, and the product is extracted with an organic solvent. The final product is obtained after removing the solvent under reduced pressure[7].

Visualizing the Synthetic Pathways

The following diagram illustrates the different synthetic routes to this compound from its hydroxy precursor.

Synthesis_Pathways cluster_start Starting Material cluster_product Product cluster_reagents Chlorinating Agents cluster_conventional Conventional cluster_alternative Alternative Start 1-Methyl-3-hydroxy-1H-pyrazole-5-carboxylic acid Product This compound Start->Product POCl₃ Start->Product SOCl₂ Start->Product HCl / H₂O₂ Start->Product Electrochemical Chlorination Start->Product SO₂Cl₂ POCl3 POCl₃ SOCl2 SOCl₂ HCl_H2O2 HCl / H₂O₂ Electrochem Electrochemical Chlorination SO2Cl2 SO₂Cl₂

Caption: Synthetic pathways for the chlorination of a hydroxypyrazole precursor.

References

A Comparative Guide to the Cost-Effective Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and economical synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a key intermediate in the manufacturing of active pharmaceutical ingredients and insecticides like Chlorantraniliprole, is of paramount importance.[1] This guide provides a comparative analysis of different synthetic routes, focusing on cost-effectiveness, yield, purity, and reaction conditions. The information is intended to assist researchers in selecting the most suitable methodology for their specific needs.

Method 1: Improved Multi-Step Synthesis from 2,3-Dichloropyridine

This widely reported method has been optimized to significantly improve overall yield and purity, making it a leading cost-effective option.[1][2] The synthesis proceeds through several key steps, starting from readily available 2,3-dichloropyridine.

Experimental Protocol:
  • Hydrazinolysis: 2,3-dichloropyridine is reacted with hydrazine hydrate to form (3-chloropyridin-2-yl)-hydrazine.[2]

  • Cyclization: The resulting hydrazine derivative is treated with diethyl maleate to yield ethyl 1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.[2]

  • Bromination: A brominating agent, such as phosphorus oxybromide (POBr3), is used to introduce a bromine atom.[2]

  • Dehydrogenation/Oxidation: The pyrazole ring is aromatized using an oxidizing agent like potassium persulfate.[1][2]

  • Hydrolysis: The final step involves the hydrolysis of the ester to the desired carboxylic acid.[1][2] An optimized process for this step, completed in about one hour at room temperature, has been reported to yield the final product with high purity.[2]

Performance Data:
ParameterConventional MethodOptimized Method
Overall Yield 12-30%>47%[1]
Final Purity <90%99.69%[1]
Reaction Time (Hydrolysis) >36 hours (for initial step)~1 hour (for final hydrolysis)[2]
Key Reagents 2,3-dichloropyridine, hydrazine hydrate, diethyl maleate, POBr3, potassium persulfate, NaOH2,3-dichloropyridine, hydrazine hydrate, diethyl maleate, POBr3, potassium persulfate, NaOH in aqueous methanol

Experimental Workflow:

A 2,3-Dichloropyridine C (3-chloropyridin-2-yl)-hydrazine A->C Hydrazinolysis B Hydrazine Hydrate B->C E Ethyl 1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate C->E Cyclization D Diethyl Maleate D->E G Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate E->G Bromination F POBr3 F->G I Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate G->I Oxidation H Potassium Persulfate H->I K 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid I->K Hydrolysis J NaOH / Methanol J->K

Caption: Workflow for the multi-step synthesis from 2,3-Dichloropyridine.

Method 2: Synthesis via Lithiation and Carboxylation

This alternative route utilizes organometallic chemistry to introduce the carboxylic acid functionality. It offers a different strategic approach that may be advantageous under specific circumstances.

Experimental Protocol:
  • Starting Material: The synthesis begins with 2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridine.[1][3]

  • Lithiation: The starting material is dissolved in dry tetrahydrofuran (THF) and cooled to -76°C. A solution of lithium diisopropylamide (LDA) in THF is then added dropwise.[1][3]

  • Carboxylation: Carbon dioxide gas is bubbled through the reaction mixture.[1][3]

  • Quenching and Isolation: The reaction is quenched with water, and the product is isolated through extraction and acidification.[1][4]

Performance Data:
ParameterReported Data
Yield 59%[3][4]
Purity Not explicitly stated, described as a tan or brown solid[3][4]
Reaction Conditions Cryogenic temperature (-76°C), anhydrous conditions
Key Reagents 2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridine, Lithium diisopropylamide (LDA), Carbon dioxide

Experimental Workflow:

A 2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridine C Lithiation A->C B LDA, THF, -76°C B->C E Carboxylation C->E D Carbon Dioxide D->E G 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid E->G Workup F Water (Quench) F->G

Caption: Workflow for the synthesis via lithiation and carboxylation.

Method 3: Synthesis from 3-Aminocrotononitrile

A Chinese patent describes a synthetic route starting from 3-aminocrotononitrile, which offers a different set of intermediates and reaction conditions.[5]

Experimental Protocol:
  • Pyrazole Formation: 3-aminocrotononitrile is reacted with hydrazine hydrate to form 3-amino-5-methylpyrazole.[5]

  • Bromination: The pyrazole intermediate undergoes bromination to yield 3-methyl-5-bromopyrazole.[5]

  • Oxidation: The methyl group is oxidized to a carboxylic acid, forming 5-bromo-1H-3-pyrazolecarboxylic acid.[5]

  • Condensation: The final step involves a condensation reaction between 5-bromo-1H-3-pyrazolecarboxylic acid and 2,3-dichloropyridine.[5]

Performance Data:

The patent suggests that this method provides good yields under mild conditions, which could reduce production costs.[5] However, specific quantitative data on yield and purity for the overall process is not provided in the abstract.

Experimental Workflow:

A 3-Aminocrotononitrile C 3-Amino-5-methylpyrazole A->C Ring Closure B Hydrazine Hydrate B->C E 3-Methyl-5-bromopyrazole C->E Bromination D Bromination G 5-Bromo-1H-3-pyrazolecarboxylic acid E->G Oxidation F Oxidation J 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid G->J Condensation H 2,3-Dichloropyridine H->J I Condensation

Caption: Workflow for the synthesis from 3-Aminocrotononitrile.

Comparison Summary and Cost-Effectiveness Analysis

FeatureMethod 1 (Improved)Method 2 (Lithiation)Method 3 (Aminocrotononitrile)
Starting Materials Simple, commercially availableRequires a more complex starting materialStarts from simple precursors
Overall Yield High (>47%) Moderate (59%)Stated as "good"
Purity Very High (99.69%) Not specified (tan/brown solid)Stated as "easy to purify"
Reaction Conditions Scalable, avoids cryogenic temperaturesRequires cryogenic temperatures and anhydrous conditions Stated as "mild"
Reagent Cost/Handling Uses standard reagentsRequires costly and moisture-sensitive LDAUses standard reagents
Cost-Effectiveness Excellent due to high yield, purity, and scalable conditions.Moderate, limited by reagent cost and specialized conditions.Potentially high, but requires further optimization and data.

Conclusion

The Improved Multi-Step Synthesis from 2,3-Dichloropyridine (Method 1) stands out as the most cost-effective and industrially viable route presented. The significant improvements in yield and purity, coupled with the avoidance of harsh cryogenic conditions, make it a superior choice for large-scale production.[1]

Method 2 (Synthesis via Lithiation and Carboxylation) , while offering a respectable yield, is hampered by the need for expensive and hazardous reagents like LDA and the requirement for very low temperatures, which increases operational costs.[3]

Method 3 (Synthesis from 3-Aminocrotononitrile) presents an interesting alternative with the potential for cost-effectiveness due to its mild conditions and simple starting materials.[5] However, a more detailed quantitative analysis of yields and purities for each step would be necessary to fully assess its economic viability compared to the optimized multi-step route.

For researchers and drug development professionals, the choice of synthesis will depend on the scale of production, available equipment, and cost of raw materials. For robust, high-yield, and high-purity production, the optimized multi-step synthesis from 2,3-dichloropyridine is the recommended approach.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines essential safety and logistical procedures for the proper disposal of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, a halogenated organic compound. Strict adherence to these guidelines is crucial for personnel safety and environmental protection.

This guide is intended for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for handling and disposing of chlorinated organic compounds and information from Safety Data Sheets (SDS) for structurally similar chemicals.

Pre-Disposal Preparations and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that the following personal protective equipment is worn and that the designated disposal area is properly equipped.

Personal Protective Equipment (PPE):

EquipmentSpecifications
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]
Protective Clothing A lab coat or chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols.[1]

Work Area Preparation:

  • Ensure adequate ventilation, such as a chemical fume hood.[1][2]

  • Have an emergency eyewash station and safety shower readily accessible.[3]

  • Keep spill control materials, such as absorbent pads or sand, nearby.[2]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be managed by a licensed professional waste disposal service.[1] Do not discharge this chemical into drains or the environment.[1][2]

Procedure for Unused or Waste Product:

  • Segregation:

    • Collect waste this compound in a designated, compatible, and properly sealed container.

    • This waste must be segregated as halogenated organic waste . Do not mix with non-halogenated waste.

  • Labeling:

    • Clearly label the waste container with "Waste this compound" and any other required hazard warnings.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

    • Provide the waste disposal company with a copy of the Safety Data Sheet if available.

Procedure for Empty Containers:

  • Decontamination:

    • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as halogenated organic waste and add it to the designated waste container.

  • Disposal of Decontaminated Containers:

    • Once thoroughly decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste. Consult your local regulations and institutional policies for specific requirements.

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain the Spill:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.[1]

    • For liquid spills, cover with an inert absorbent material such as sand, vermiculite, or chemical absorbent pads.[2]

  • Collect and Dispose:

    • Place the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste.

    • Dispose of this waste following the procedures outlined in Section 2.

  • Decontaminate the Area:

    • Clean the spill area with a suitable solvent and then with soap and water.

    • Collect all cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling of This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe is_waste Is the material waste or contaminated? ppe->is_waste use_product Continue with experimental protocol is_waste->use_product No segregate Segregate as 'Halogenated Organic Waste' is_waste->segregate Yes label_waste Label waste container clearly: - Chemical Name - Hazard Symbols segregate->label_waste store_waste Store in a sealed, compatible container in a designated, ventilated area label_waste->store_waste contact_disposal Contact licensed waste disposal service or EHS store_waste->contact_disposal end End of Disposal Process contact_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Based on analogous compounds, 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is anticipated to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE), handling, and disposal protocols is crucial for ensuring laboratory safety.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specification/Standard
Eye and Face Protection Safety glasses with side-shields or goggles and a face shield.Approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). A complete suit protecting against chemicals.Inspect gloves prior to use and dispose of contaminated gloves after use.[1] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[3]

Operational Plan: Handling and Emergency Procedures

Safe handling of this compound requires a combination of engineering controls, good laboratory practices, and preparedness for emergencies.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Ensure that eyewash stations and safety showers are close to the workstation location.[3][5]

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Read and understand the safety information.

  • Dispensing: Avoid creating dust.[1] If the compound is a solid, handle it in a way that minimizes airborne particles.

  • During Use: Avoid contact with skin, eyes, and clothing.[4][5] Do not eat, drink, or smoke in the work area.[4]

  • After Use: Wash hands thoroughly after handling.[4][5] Clean the work area to decontaminate surfaces.

Emergency First Aid:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Storage:

  • Collect surplus and non-recyclable solutions in a designated, labeled, and suitable closed container.

  • Keep the waste container in a secure, well-ventilated area.

Disposal Procedure:

  • Contact a licensed professional waste disposal service to dispose of this material.[1]

  • Dispose of contaminated packaging as unused product.[1]

  • Do not let the product enter drains.[1]

Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management & Disposal cluster_emergency Emergency Procedures prep1 Review Safety Data Sheet (or analogous data) prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep1->prep2 prep3 Ensure Engineering Controls are Active (Fume Hood, Eyewash Station) prep2->prep3 handle1 Weigh/Dispense Chemical (Avoid Dust Generation) prep3->handle1 Proceed with Caution handle2 Perform Experimental Work handle1->handle2 handle3 Clean Work Area and Equipment handle2->handle3 emergency1 Inhalation: Move to fresh air, seek medical attention handle2->emergency1 If Exposure Occurs emergency2 Skin Contact: Wash with soap and water, seek medical attention handle2->emergency2 emergency3 Eye Contact: Rinse with water for 15 min, seek medical attention handle2->emergency3 emergency4 Ingestion: Rinse mouth, seek medical attention handle2->emergency4 dispose1 Collect Waste in Labeled, Sealed Container handle3->dispose1 dispose2 Store Waste in Designated Area dispose1->dispose2 dispose3 Arrange for Licensed Waste Disposal dispose2->dispose3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.